Product packaging for 2,4-Dichloro-5-fluoronitrobenzene(Cat. No.:CAS No. 2105-59-1)

2,4-Dichloro-5-fluoronitrobenzene

Cat. No.: B1301596
CAS No.: 2105-59-1
M. Wt: 209.99 g/mol
InChI Key: CIZHSFBFELYEGN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoronitrobenzene is a useful research compound. Its molecular formula is C6H2Cl2FNO2 and its molecular weight is 209.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2FNO2 B1301596 2,4-Dichloro-5-fluoronitrobenzene CAS No. 2105-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZHSFBFELYEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371634
Record name 2,4-Dichloro-5-fluoronitrobenzene
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Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-59-1
Record name 2,4-Dichloro-5-fluoronitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoronitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dichloro-5-fluoronitrobenzene synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the synthesis of various organic compounds, including herbicides.[1] This document details the experimental protocols for its preparation and the analytical techniques for its structural elucidation and verification.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 2105-59-1[1][2][3]
Molecular Formula C₆H₂Cl₂FNO₂[1][2][3][4]
Molecular Weight 209.99 g/mol [1][2]
Appearance White crystalline solid[2]
Melting Point 90-93 °C[2]
Boiling Point 275.4 °C at 760 mmHg[5]
Density 1.622 g/cm³[5]
Flash Point 120.4 °C[5]
Solubility Soluble in dimethylformamide, dichloromethane, and dichloroethane.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a mixture of o-dichlorobenzene and p-dichlorobenzene.[6] The overall workflow involves nitration of the dichlorobenzene mixture, followed by a fluorination step, and finally a chlorination reaction to yield the desired product.[6]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination cluster_2 Step 3: Chlorination A Dichlorobenzene Mixture (o- and p-isomers) C Dichloronitrobenzene Mixture A->C 60-70 °C, 2.5-3h B Nitrating Mixture (H₂SO₄ + HNO₃) B->C E Fluorochloronitrobenzene Mixture C->E 185 °C, 3h D Potassium Fluoride (KF) in DMSO D->E G This compound E->G 180-200 °C, 12h F Chlorine Gas (Cl₂) F->G

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on a patented synthesis method.[6]

Step 1: Preparation of Dichloronitrobenzene Mixture

  • Prepare a nitrating mixture by combining 800 mL of concentrated sulfuric acid and 800 mL of concentrated nitric acid.

  • To this stirred mixture, slowly add 294 g of a dichlorobenzene mixture (ortho- and para-isomers).

  • Maintain the reaction temperature at 60 °C for 2.5 hours.

  • After cooling, separate the organic layer. The aqueous layer can be extracted with dichloromethane (CH₂Cl₂) to recover any remaining product.

  • Combine the organic layers, wash with water until neutral, and then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent by distillation. The resulting dichloronitrobenzene mixture is used in the next step.

Step 2: Preparation of Fluorochloronitrobenzene Mixture

  • In a reaction vessel, combine 192 g of the dichloronitrobenzene mixture, 400 mL of dimethyl sulfoxide (DMSO), and 116 g of potassium fluoride.

  • Heat the mixture to 185 °C and maintain this temperature for 3 hours.

  • After the reaction, cool the mixture and separate the organic phase.

  • Wash the organic phase with water.

  • Purify the product by vacuum distillation, collecting the fraction at 110-120 °C / 15 mmHg. This yields a mixture of fluorochloronitrobenzene isomers.

Step 3: Preparation of this compound

  • Heat 96 g of the fluorochloronitrobenzene mixture to 180-200 °C.

  • Bubble chlorine gas through the heated mixture.

  • Continue the reaction for 12 hours, collecting the distillate.

  • Wash the collected distillate with water until it is neutral.

  • Perform a final purification by vacuum distillation, collecting the fraction at 60-68 °C / 15 mmHg to obtain this compound.

Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.[1]

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Information Obtained cluster_2 Confirmation A Synthesized Product (this compound) B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Infrared (IR) Spectroscopy A->D E Molecular Weight & Isotopic Pattern B->E F Proton, Carbon, Fluorine Environments C->F G Functional Groups (NO₂, C-Cl, C-F, Aromatic) D->G H Structural Confirmation E->H F->H G->H

Caption: Logical workflow for the characterization of the title compound.

Spectroscopic Data

The following table summarizes the expected and reported spectral characteristics for this compound.

TechniqueExpected/Predicted Data
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z ≈ 208.94 (Monoisotopic Mass).[4] Isotopic Pattern: A characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[1]
¹H NMR Two distinct signals in the aromatic region, confirming the presence and relative positions of the two aromatic protons.[1]
¹³C NMR Six unique signals, corresponding to the six different carbon environments in the benzene ring.[1]
¹⁹F NMR A single characteristic signal for the fluorine atom. The chemical shift and coupling constants would provide definitive proof of its location on the aromatic ring.[1]
Infrared (IR) Spectroscopy Aromatic C=C stretching: ~1400-1600 cm⁻¹ NO₂ stretching (asymmetric & symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹ C-Cl stretching: ~700-850 cm⁻¹ C-F stretching: ~1100-1250 cm⁻¹

Safety Information

This compound is classified as an irritant and is harmful by inhalation, in contact with skin, and if swallowed.[2] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[2] All work should be conducted in a well-ventilated area, such as a fume hood.[2] In case of an accident or if you feel unwell, seek immediate medical advice.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-5-fluoronitrobenzene (CAS No: 2105-59-1), an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its molecular structure, physical and chemical properties, and provides generalized experimental protocols for their determination. Furthermore, this guide presents a putative synthesis pathway and discusses expected spectral characteristics, offering a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₂Cl₂FNO₂. Its structural features, including the presence of two chlorine atoms, a fluorine atom, and a nitro group on the benzene ring, make it a versatile building block in organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in designing and optimizing synthetic routes, as well as for ensuring safe handling and storage.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. It is important to note that some of these values are calculated or have been reported with variability in the literature, underscoring the importance of experimental verification.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₂Cl₂FNO₂[1]
Molecular Weight 209.99 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 33-36 °C
Boiling Point 275.4 °C at 760 mmHg; 56 °C at 0.5 torr[2]
Density 1.6 ± 0.1 g/cm³[2]
Solubility Profile
SolventSolubilityNotes
Water Insoluble
Organic Solvents Soluble in many common organic solventsSuch as ethanol, acetone, and dichloromethane.

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Sample of this compound

Procedure:

  • A small volume of this compound is placed in the small test tube.

  • The sealed capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum distillation setup is required.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaking incubator or magnetic stirrer

  • UV-Vis spectrophotometer or HPLC system

Procedure (Equilibrium Solubility Method):

  • An excess amount of this compound is added to a known volume of the desired solvent in a vial.

  • The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then allowed to stand, and the undissolved solid is separated by filtration or centrifugation.

  • A known aliquot of the clear supernatant is carefully removed and diluted to a suitable concentration.

  • The concentration of the diluted solution is determined using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • The solubility is then calculated from the measured concentration and the dilution factor.

Synthesis Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_workup Work-up & Purification Reactant1 1,5-Dichloro-2-fluorobenzene Reaction Electrophilic Aromatic Substitution (Nitration) Reactant1->Reaction Reactant2 Nitrating Mixture (HNO₃/H₂SO₄) Reactant2->Reaction Workup Aqueous Work-up Reaction->Workup Reaction Mixture Product This compound Purification Crystallization / Distillation Workup->Purification Purification->Product

Caption: Synthetic pathway for this compound.

Spectral Data Analysis (Predicted)

Experimental spectral data for this compound is not widely available. This section provides a theoretical analysis of the expected spectral features based on the compound's structure and data from analogous molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. Each signal would likely appear as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit six distinct signals for the six carbon atoms in the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the electronegative chlorine, fluorine, and nitro groups would be expected to resonate at lower fields (higher ppm values). The carbon attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).[4]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • C-NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-Cl stretching: In the region of 800-600 cm⁻¹.

  • C-F stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.99 g/mol for the most abundant isotopes). A characteristic isotopic pattern for two chlorine atoms (an M:M+2:M+4 ratio of approximately 9:6:1) would be expected for the molecular ion and any chlorine-containing fragments.[5] Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and halogen atoms.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as solubility.

G General Workflow for Physicochemical Property Determination Start Start Prep Sample Preparation Start->Prep Measurement Instrumental Measurement Prep->Measurement Data_Acq Data Acquisition Measurement->Data_Acq Data_Proc Data Processing & Analysis Data_Acq->Data_Proc Report Reporting of Results Data_Proc->Report End End Report->End

Caption: Generalized experimental workflow.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, a compound of significant interest in synthetic chemistry. While a lack of publicly available, detailed experimental protocols and spectral data necessitates the use of generalized methods and theoretical predictions, this document provides a solid foundation for researchers and professionals working with this compound. The provided information and experimental frameworks are intended to facilitate further research and application of this compound in the development of new chemical entities.

References

Spectroscopic Characterization of 2,4-Dichloro-5-fluoronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-dichloro-5-fluoronitrobenzene. The information presented herein is essential for the accurate identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 8.1Doublet~ 7H-6
~ 7.9Doublet~ 9H-3

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 158 (d, J ≈ 260 Hz)C-5
~ 148C-1
~ 135C-4
~ 130C-2
~ 125 (d, J ≈ 20 Hz)C-6
~ 120 (d, J ≈ 25 Hz)C-3

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100WeakAromatic C-H Stretch
~ 1580, 1470MediumAromatic C=C Stretch
~ 1530StrongAsymmetric NO₂ Stretch
~ 1350StrongSymmetric NO₂ Stretch
~ 1250StrongC-F Stretch
~ 880StrongC-Cl Stretch
~ 840MediumC-H Out-of-plane Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zRelative Intensity (%)Assignment
209/211/213~ 60:40:10[M]⁺ (Molecular Ion)
163/165/167~ 20[M - NO₂]⁺
128/130~ 100[M - NO₂ - Cl]⁺
99~ 30[C₅H₂F]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the TMS signal (¹H) or the solvent signal (¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • For a solid sample, use a direct insertion probe.

    • Place a small amount of the crystalline this compound into a capillary tube and insert it into the probe.

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized by heating the probe within the ion source.

    • The gaseous molecules are then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample 2,4-Dichloro-5- fluoronitrobenzene (Solid) NMR_Prep Dissolve in CDCl3 with TMS & Filter Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Load into Direct Insertion Probe Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy (ATR) IR_Prep->IR MS Mass Spectrometry (EI) MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Intensities IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Abundance MS->MS_Data Interpretation Structure Confirmation & Impurity Profiling NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Spectroscopic analysis workflow for this compound.

References

An In-Depth Technical Guide to the Reactivity and Reaction Mechanism of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of 2,4-dichloro-5-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the governing principles of its reactivity, focusing on nucleophilic aromatic substitution (SNAr), and presents detailed experimental protocols and quantitative data. Furthermore, this guide offers insights into its application in drug development, particularly in the synthesis of fluoroquinolone antibiotics.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its molecular structure, featuring two chlorine atoms, a fluorine atom, and a strongly electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a versatile building block for the construction of complex molecules. This guide aims to provide a detailed technical understanding of its chemical behavior, catering to professionals in research and development.

Chemical and Physical Properties

PropertyValue
CAS Number 2105-59-1[1][2]
Molecular Formula C₆H₂Cl₂FNO₂[2]
Molecular Weight 209.99 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 48-52 °C
Boiling Point 257.6 °C at 760 mmHg
Solubility Insoluble in water, soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.

Reactivity and Reaction Mechanism

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) . The presence of the potent electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack.

The SNAr Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a halide ion (Cl⁻ or F⁻).

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate and facilitates the reaction.

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity

In this compound, the two chlorine atoms are positioned ortho (C2) and para (C4) to the electron-withdrawing nitro group, while the fluorine atom is at the meta position (C5). The SNAr reaction is highly favored at the positions ortho and para to a strong electron-withdrawing group because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group.

Therefore, nucleophilic attack will preferentially occur at the carbon atoms bearing the chlorine atoms (C2 and C4). The fluorine atom at C5 is significantly less reactive as a leaving group in SNAr reactions due to its meta position relative to the nitro group.

While both chlorine atoms are activated, the relative reactivity of the C2 and C4 positions can be influenced by steric hindrance and the nature of the attacking nucleophile. Generally, the C4 position is more susceptible to attack by bulkier nucleophiles due to less steric hindrance compared to the C2 position, which is flanked by the nitro group and a chlorine atom.

Experimental Protocols and Data

This section provides detailed experimental procedures for key reactions involving this compound.

Synthesis of 2,4,5-Trifluoronitrobenzene via Halogen Exchange

This protocol demonstrates the substitution of the chlorine atoms with fluorine, highlighting the reactivity of the chloro-substituents.

Reaction: this compound + KF → 2,4,5-trifluoronitrobenzene

Experimental Protocol:

  • To a 500 mL four-neck flask, add 200 g of this compound and 200 g of sulfolane.

  • Heat the mixture to 100 °C and apply reduced pressure for 1 hour to remove any water.

  • Add 121.5 g of spray-dried potassium fluoride and 2 g of tetrabutylammonium bromide (as a phase transfer catalyst).

  • Increase the temperature to 170-180 °C.

  • Monitor the reaction progress using Gas Chromatography (GC) until the starting material is less than 3%.

  • Upon completion, the product is isolated by rectification.

Quantitative Data:

ReactantAmountMolar Equivalent
This compound200 g1.0
Potassium Fluoride121.5 g2.2
Tetrabutylammonium Bromide2 g0.01
Sulfolane200 g-
  • Yield: 146.5 g of 2,4,5-trifluoronitrobenzene was obtained.

  • Molar Yield: 86.9%[3]

  • Purity (by GC): 99.2%[3]

Halex_Workflow Start Start with this compound and Sulfolane Dehydrate Heat to 100°C under reduced pressure (Dehydration) Start->Dehydrate AddReagents Add Potassium Fluoride and Tetrabutylammonium Bromide Dehydrate->AddReagents React Heat to 170-180°C (Fluorination Reaction) AddReagents->React Monitor Monitor reaction by GC React->Monitor Isolate Isolate product by Rectification Monitor->Isolate Starting material < 3% End Obtain 2,4,5-Trifluoronitrobenzene Isolate->End

Figure 2: Experimental Workflow for the Synthesis of 2,4,5-Trifluoronitrobenzene.
General Protocol for Amination Reactions

This protocol provides a general method for the reaction of this compound with primary or secondary amines, a common transformation in the synthesis of bioactive molecules.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the desired amine (1 to 2.2 equivalents).

  • The reaction can be carried out at room temperature or with heating, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Note: The regioselectivity of this reaction (substitution at C2 vs. C4) will depend on the specific amine and reaction conditions used.

Application in Drug Development: Synthesis of Fluoroquinolones

This compound and its derivatives are valuable precursors in the synthesis of fluoroquinolone antibiotics.[4] The core structure of these antibiotics is often assembled through a series of reactions that include nucleophilic aromatic substitution on a highly functionalized benzene ring.

The general synthetic strategy involves:

  • Synthesis of a substituted benzoylacetate: A key intermediate is often a substituted ethyl benzoylacetate, which can be prepared from a derivative of this compound.

  • Reaction with a trialkyl orthoformate and an amine: This sequence builds the enamine functionality required for the subsequent cyclization.

  • Cyclization: An intramolecular SNAr reaction, often base-catalyzed, leads to the formation of the quinolone ring system. In this step, one of the activated chlorine atoms on the aromatic ring is displaced by an amino group to form the heterocyclic core.

  • Further functionalization: The quinolone core can be further modified, for example, by nucleophilic substitution of the remaining chlorine atom with a desired amine (e.g., piperazine) to enhance antibacterial activity.

DrugDev_Workflow Start This compound (Starting Material) Modification Chemical Modification (e.g., conversion to benzoylacetate derivative) Start->Modification Enamine Enamine Formation Modification->Enamine Cyclization Intramolecular SNAr Cyclization (Formation of Quinolone Core) Enamine->Cyclization Functionalization Further Functionalization (e.g., substitution of remaining Cl) Cyclization->Functionalization API Active Pharmaceutical Ingredient (API) (Fluoroquinolone) Functionalization->API

References

An In-depth Technical Guide to 2,4-Dichloro-5-fluoronitrobenzene (CAS No. 2105-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dichloro-5-fluoronitrobenzene is a polysubstituted aromatic organic compound with the chemical formula C₆H₂Cl₂FNO₂.[1] It serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules.[1] Its utility is particularly pronounced in the fields of agrochemicals and pharmaceuticals, where it functions as a key scaffold for developing new active compounds.[2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, reactivity, applications, and safety protocols, tailored for a scientific audience.

Physicochemical and Identification Properties

The fundamental properties of this compound are summarized below. These identifiers and values are critical for experimental design, safety assessment, and regulatory compliance.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source(s)
CAS Number 2105-59-1 [3][4][5][6]
Molecular Formula C₆H₂Cl₂FNO₂ [4][7][8]
Molecular Weight 209.99 g/mol [2][4][7][8]
IUPAC Name 1,5-dichloro-2-fluoro-4-nitrobenzene [8]
Synonyms 1,5-Dichloro-2-fluoro-4-nitrobenzene [3][4]
Exact Mass 208.944656 Da [4][7]

| InChI Key | CIZHSFBFELYEGN-UHFFFAOYSA-N |[2] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance White crystalline solid [1]
Melting Point 90-93 °C [1]
Boiling Point 275.4 ± 35.0 °C at 760 mmHg; 56 °C at 0.5 torr [7][9]
Density 1.6 ± 0.1 g/cm³ [7]
Flash Point 120.4 ± 25.9 °C [7]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C [7]
Solubility Soluble in dimethylformamide, dichloromethane, and dichloroethane. [1]
LogP 3.01 [4][7]

| Polar Surface Area | 45.82 Ų |[4][7] |

Spectroscopic Data and Computational Analysis

Structural elucidation of this compound relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR): As a polysubstituted benzene derivative, NMR spectroscopy is essential for confirming its structure. The ¹³C NMR spectrum is expected to show six distinct signals, one for each chemically unique carbon atom in the aromatic ring.[10] The ¹⁹F NMR spectrum provides a definitive signal for the fluorine atom, with its chemical shift and coupling patterns confirming its position.[2][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the key functional groups. Characteristic absorption bands for the nitro group (NO₂), carbon-chlorine (C-Cl), carbon-fluorine (C-F), and aromatic ring C-H bonds would be expected.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern, which is characteristic due to the presence of two chlorine atoms.

Table 3: Predicted NMR Spectral Characteristics

Nucleus Predicted Chemical Shift (ppm) Range Expected Multiplicity Key Information Provided
¹H 7.5 - 8.5 Doublets Confirms the presence and relative positions of the two aromatic protons.[10]
¹³C 115 - 165 Singlets Differentiates the six unique carbon environments on the benzene ring.[10]

| ¹⁹F | Not specified | Singlet or coupled signal | Confirms the presence and electronic environment of the fluorine atom.[2][10] |

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to predict molecular stability, reactivity, and thermodynamic parameters.[2] Furthermore, Molecular Dynamics (MD) simulations can provide insights into the molecule's conformational analysis and its reactivity in different environments, such as during nucleophilic aromatic substitution reactions.[2][10]

Reactivity and Applications

The specific arrangement of chloro, fluoro, and nitro substituents on the benzene ring makes this compound a highly versatile chemical scaffold. The electron-withdrawing nitro group activates the ring, making the chlorine atoms susceptible to nucleophilic aromatic substitution.[2][10]

Key Applications:

  • Agrochemical Synthesis: It is a key starting material in the multi-step synthesis of the herbicide Fluthiacet-methyl.[2] The process begins with the reduction of the nitro group to form 2,4-dichloro-5-fluoroaniline, a crucial intermediate that undergoes further transformations.[2]

  • Drug Discovery Scaffold: In medicinal chemistry, this molecule serves as a "privileged scaffold". It is particularly valuable in the development of quinolone-based antibacterial agents.[2] Medicinal chemists can systematically modify the structure by replacing the chlorine atoms or altering the group derived from the nitro function to optimize the drug's activity, pharmacokinetic profile, and resistance to bacterial enzymes.[2]

  • Materials Science: The high degree of halogenation and the presence of the nitro group suggest potential applications in materials science. It is a candidate for synthesizing specialty polymers with high thermal stability and flame-retardant properties.[2]

Fluthiacet_Methyl_Synthesis start 2,4-Dichloro-5- fluoronitrobenzene intermediate 2,4-Dichloro-5- fluoroaniline start->intermediate Nitro Group Reduction final Fluthiacet-methyl (Herbicide) intermediate->final Further Transformations

Caption: Synthesis pathway of Fluthiacet-methyl from the title compound.

Quinolone_Scaffold scaffold This compound (Core Scaffold) mod1 Modification at Cl sites (Nucleophilic Substitution) scaffold->mod1 mod2 Modification of NO2 group (e.g., Reduction, Derivatization) scaffold->mod2 library Library of Quinolone Analogues mod1->library mod2->library outcome Optimized Antibacterial Agents library->outcome Screening & SAR

Caption: Role as a scaffold for developing quinolone antibacterial agents.

Experimental Protocols

While specific, proprietary synthesis protocols are not publicly available, a general workflow for the preparation and purification of such compounds can be outlined based on established organic chemistry principles.

General Synthesis and Workup Protocol:

The synthesis of halogenated nitroaromatics often involves sequential nitration and halogenation steps. A typical laboratory workflow for synthesis and purification would follow the logical steps illustrated below.

Synthesis_Workflow A 1. Reaction Setup (Precursors + Solvent in Reactor) B 2. Controlled Reagent Addition (e.g., Nitrating/Chlorinating Agent) A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Reaction Quenching (e.g., Addition of Water/Ice) C->D Reaction Complete E 5. Extraction (Separation of Organic/Aqueous Layers) D->E F 6. Washing & Drying (Removal of Impurities & Water) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Crystallization or Chromatography) G->H I 9. Characterization (NMR, MS, FT-IR) H->I

Caption: General experimental workflow for synthesis and purification.

Methodology Details:

  • Reaction: The reaction would likely be carried out in a suitable solvent under controlled temperature conditions. Monitoring via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion.

  • Workup: After quenching the reaction, the product is typically extracted into an organic solvent. The organic layer is then washed with water and/or brine to remove inorganic byproducts and dried over an agent like sodium sulfate or magnesium sulfate.[4]

  • Purification: The crude product obtained after solvent removal is purified. For a crystalline solid like this compound, recrystallization from a suitable solvent system is a common and effective method.

  • Characterization: The final, purified product must be thoroughly characterized using the spectroscopic methods outlined in Section 2 to confirm its identity, structure, and purity.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Table 4: GHS Hazard Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [2][8]
Signal Word Warning [2][8]

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |[8] |

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][3] A face shield may be necessary for splash hazards.

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[1][3]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a well-ventilated place.[3] Keep the container tightly closed and store in a locked-up location.[3]

  • First Aid:

    • If Swallowed: Get medical help. Rinse mouth.[3]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[3]

References

Unveiling the Electrophilic Nature of 2,4-Dichloro-5-fluoronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the electrophilicity of 2,4-dichloro-5-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's reactivity, supported by comparative data, experimental methodologies, and mechanistic visualizations.

Core Concepts: Understanding Electrophilicity

This compound is a highly activated aromatic system, primed for nucleophilic attack. Its electrophilicity is a direct consequence of the synergistic electron-withdrawing effects of its substituents: two chlorine atoms, a fluorine atom, and a nitro group. These groups inductively and, in the case of the nitro group, through resonance, deplete the electron density of the benzene ring, making it susceptible to reaction with nucleophiles. This inherent reactivity is central to its utility in chemical synthesis.

The primary reaction pathway governed by the electrophilicity of this compound is nucleophilic aromatic substitution (SNAr) . In this multi-step process, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, typically one of the halogen atoms, is expelled, restoring the aromaticity of the ring.

Quantitative Assessment of Electrophilicity

Computational Insights: LUMO Energy and Electrophilicity Index

A molecule's electrophilicity can be quantified through computational methods, primarily Density Functional Theory (DFT). Two key descriptors are the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrophilicity index (ω). A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity. The electrophilicity index, a concept rooted in DFT, provides a quantitative measure of an electrophile's ability to accept electrons.

While the precise values for this compound are not published, Table 1 presents DFT-calculated LUMO energies for structurally analogous compounds. This data allows for a qualitative estimation of the target molecule's reactivity. The presence of multiple electron-withdrawing groups on this compound strongly suggests its LUMO energy will be significantly lower than that of nitrobenzene, indicating a heightened electrophilic character.

Table 1: Comparative Computational Data for Related Nitroaromatic Compounds

CompoundLUMO Energy (eV)Electrophilicity Index (ω) (eV)
Nitrobenzene-1.252.68
1,4-Dinitrobenzene-2.874.93
2,4-Dinitrotoluene-2.694.67
This compoundEstimated to be significantly lower than -1.25 eVEstimated to be significantly higher than 2.68 eV

Note: The values for nitrobenzene, 1,4-dinitrobenzene, and 2,4-dinitrotoluene are sourced from computational studies and are provided for comparative purposes. The values for this compound are estimations based on the electronic effects of its substituents.

Experimental Kinetic Data: A Comparative Perspective

The rate of SNAr reactions is a direct experimental measure of a substrate's electrophilicity. While kinetic data for this compound is scarce, examining the reaction rates of similar compounds provides valuable context. For instance, the rate of reaction of various substituted nitrobenzenes with nucleophiles demonstrates the activating effect of electron-withdrawing groups. It is well-established that the presence of additional halogen and nitro substituents significantly accelerates the rate of nucleophilic substitution.

Mechanistic Elucidation and Experimental Workflow

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The accepted mechanism for the reaction of this compound with a nucleophile is the SNAr pathway. This mechanism is depicted in the following diagram:

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Resonance Stabilized) A 2,4-Dichloro- 5-fluoronitrobenzene B Intermediate A->B Attack of Nucleophile Nu Nucleophile (Nu⁻) C Substituted Product B->C Loss of Leaving Group LG Leaving Group (X⁻)

Figure 1: The SNAr reaction mechanism.
Experimental Protocol for Kinetic Analysis

A detailed experimental protocol is crucial for the quantitative assessment of the electrophilicity of this compound. The following outlines a general methodology for a kinetic study of its reaction with an amine nucleophile.

Objective: To determine the rate constant for the reaction of this compound with a model amine nucleophile (e.g., morpholine or piperidine) using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Solvent (e.g., acetonitrile or DMSO)

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the amine nucleophile in the chosen solvent.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C).

    • In a cuvette, mix known volumes of the solvent and the this compound stock solution.

    • Initiate the reaction by adding a known volume of the amine stock solution. The concentration of the amine should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance of the reaction mixture at the wavelength corresponding to the maximum absorbance of the product.

    • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.

    • The second-order rate constant (k2) can be calculated from the relationship kobs = k2[Amine].

The following diagram illustrates the general workflow for this experimental procedure.

Experimental_Workflow start Start: Prepare Stock Solutions thermo Equilibrate Spectrophotometer start->thermo mix Mix Reactants in Cuvette thermo->mix measure Monitor Absorbance vs. Time mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate final_calc Determine Second-Order Rate Constant (k2) calculate->final_calc end End: Report Kinetic Data final_calc->end

Figure 2: Workflow for kinetic analysis.

Conclusion

This compound exhibits significant electrophilicity, a property that is fundamental to its role as a versatile intermediate in organic synthesis. The strong electron-withdrawing nature of its substituents activates the aromatic ring for nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. While direct quantitative data for this specific compound is limited, a comprehensive understanding of its reactivity can be achieved through the comparative analysis of related molecules and the application of computational chemistry. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and professionals working with this important chemical entity.

An In-depth Technical Guide: 2,4-Dichloro-5-fluoronitrobenzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 2,4-Dichloro-5-fluoronitrobenzene (CAS No: 2105-59-1) is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing groups (one nitro, two chloro, one fluoro) on the benzene ring renders it an exceptionally versatile precursor for the synthesis of complex molecules. The pronounced electrophilic nature of the ring facilitates key transformations such as reduction of the nitro group and regioselective nucleophilic aromatic substitution. These reactions open pathways to crucial intermediates for the development of high-value end-products, including quinolone antibiotics, herbicides like Fluthiacet-methyl, and modulators of critical biological targets such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This guide provides a detailed overview of its core reactivity, experimental protocols for key transformations, and its application in the synthesis of bioactive compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a stable crystalline solid at room temperature. Its structure combines the directing and activating effects of its substituents, making it a predictable and valuable building block.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2105-59-1
Molecular Formula C₆H₂Cl₂FNO₂
Molecular Weight 209.99 g/mol
Appearance White crystalline solid
Melting Point 56 °C
Boiling Point Not applicable
Density 1.6 ± 0.1 g/cm³
Flash Point 120.4 ± 25.9 °C

Table 2: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm) RangeExpected Multiplicity
¹H NMR 7.5 - 8.5Doublets
¹³C NMR 115 - 165Singlets

Core Synthetic Transformations

The reactivity of this compound is dominated by two primary transformations: reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group to 2,4-Dichloro-5-fluoroaniline

The conversion of the nitro group to a primary amine is a foundational step, yielding 2,4-dichloro-5-fluoroaniline, a critical intermediate for pharmaceuticals and agrochemicals. This reduction can be achieved through various methods, with stannous chloride (SnCl₂) in the presence of a strong acid being a common and effective laboratory-scale procedure.

G cluster_workflow Experimental Workflow: Reduction of Nitro Group A 2,4-Dichloro-5- fluoronitrobenzene B Dissolve in Ethanol A->B C Add SnCl2·2H2O and conc. HCl B->C D Reflux Reaction Mixture (e.g., 70-80°C) C->D E Cool to Room Temp. & Quench with NaOH (aq) D->E F Extract with Ethyl Acetate E->F G Dry, Filter, and Concentrate F->G H Purify via Column Chromatography G->H I 2,4-Dichloro-5- fluoroaniline H->I

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoroaniline

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL per 1 g of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (HCl, 5.0 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is basic (~9-10).

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 3: Product Characterization Data for 2,4-Dichloro-5-fluoroaniline

AnalysisData
Typical Yield 85-95%
¹H NMR (CDCl₃) δ ~6.9-7.2 (m, 2H, Ar-H), ~3.8 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃) δ ~110-150 (aromatic carbons)
Appearance Off-white to light brown solid
Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. This allows for the displacement of the chloro substituents by a variety of nucleophiles. The chlorine at the C4 position is generally the most susceptible to substitution due to its para relationship with the powerful nitro activating group.

G cluster_snar General SNAr Pathway Start 2,4-Dichloro-5- fluoronitrobenzene Product Substituted Product (e.g., 2-Chloro-4-Nu-5- fluoronitrobenzene) Start->Product Nuc Nucleophile (Nu-H / Nu⁻) Nuc->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: General workflow for SNAr reactions on the precursor.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-4-(phenylthio)nitrobenzene

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add thiophenol (1.1 eq) followed by a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80°C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extraction and Purification: Collect the resulting precipitate by filtration or extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product by recrystallization or column chromatography.

Table 4: Representative SNAr Product Data

NucleophileProduct StructureTypical Yield
Thiophenol2-Chloro-5-fluoro-4-(phenylthio)nitrobenzene>90%[1]
Phenol2-Chloro-5-fluoro-4-phenoxynitrobenzene85-95%
Morpholine4-(2-Chloro-5-fluoro-4-nitrophenyl)morpholine>85%

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are pivotal in constructing the core scaffolds of several commercially important products.

Precursor to Quinolone Antibiotics

Fluoroquinolones are a major class of broad-spectrum antibiotics. The synthesis of many quinolones relies on building the characteristic bicyclic core from a suitably substituted aniline. 2,4-Dichloro-5-fluoroaniline, derived from the title precursor, is a key starting material for constructing the quinolone framework.[2][3]

G cluster_quinolone Logical Pathway to Quinolone Antibiotics A 2,4-Dichloro-5- fluoronitrobenzene B Reduction A->B C 2,4-Dichloro-5- fluoroaniline B->C D Condensation with β-Ketoester Derivative C->D E Enamine Intermediate D->E F Thermal or Acid-Catalyzed Cyclization E->F G Dihydroquinolone Core F->G H Further Functionalization (e.g., SNAr at C7) G->H I Quinolone Antibiotic H->I

Caption: High-level synthetic logic for quinolone synthesis.

Intermediate for the Herbicide Fluthiacet-methyl

Fluthiacet-methyl is a selective post-emergence herbicide used for controlling broadleaf weeds.[4] Its synthesis involves an intermediate derived from 2,4-dichloro-5-fluoroaniline, where the aniline is further functionalized to build the final heterocyclic structure.

G cluster_herbicide Key Relationship in Fluthiacet-methyl Synthesis A 2,4-Dichloro-5- fluoronitrobenzene B 2,4-Dichloro-5- fluoroaniline A->B Reduction C Multi-step Conversion B->C Key Intermediate D Fluthiacet-methyl (Herbicide) C->D Final Assembly

Caption: Role of the precursor in herbicide synthesis.

Relevant Biological Signaling Pathways

Compounds derived from this compound have been shown to interact with important biological pathways, highlighting the precursor's value in drug discovery.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

PPARγ is a nuclear receptor that is a master regulator of adipogenesis and a key target for type 2 diabetes therapeutics.[5] The compound INT131, a selective PPARγ modulator, is built from a scaffold that can be derived from intermediates related to this compound. The signaling pathway involves ligand-induced conformational changes, heterodimerization, and gene regulation.

G cluster_ppar PPARγ Signaling Pathway Ligand PPARγ Ligand (e.g., INT131 derivative) PPAR PPARγ Ligand->PPAR Complex Active PPARγ-RXR Heterodimer PPAR->Complex binds RXR RXR RXR->Complex binds PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Coactivators Recruitment of Co-activators PPRE->Coactivators Initiates Transcription Target Gene Transcription Coactivators->Transcription Response Metabolic Regulation (Adipogenesis, Glucose Homeostasis) Transcription->Response

Caption: Overview of the PPARγ nuclear receptor signaling cascade.

Conclusion

This compound is a high-value precursor in organic synthesis, distinguished by its predictable reactivity and strategic importance. Its capacity for straightforward conversion into the corresponding aniline and its susceptibility to regioselective nucleophilic aromatic substitution provide chemists with reliable pathways to synthesize complex and valuable molecules. The demonstrated application of its derivatives in creating potent antibiotics, effective herbicides, and targeted therapeutic agents underscores its continued relevance and utility for professionals in chemical research and drug development.

References

An In-Depth Technical Guide to 2,4-Dichloro-5-fluoronitrobenzene: Molecular Structure and Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, electronic properties, and spectroscopic characteristics of 2,4-Dichloro-5-fluoronitrobenzene. This compound, with the molecular formula C₆H₂Cl₂FNO₂, is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document summarizes its physicochemical and spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance based on the activities of structurally related compounds. The information is presented to support research and development activities in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted aromatic compound with a molecular weight of 209.99 g/mol .[1][2] The arrangement of the chloro, fluoro, and nitro substituents on the benzene ring dictates its chemical reactivity and electronic properties. The strong electron-withdrawing nature of the nitro group and the halogens significantly influences the electron density distribution of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₂Cl₂FNO₂[2]
Molecular Weight 209.99 g/mol [1][2]
CAS Number 2105-59-1[2]
Appearance White crystalline solid[No specific citation found]
Boiling Point 275.4 ± 35.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 120.4 ± 25.9 °C[3]
LogP 3.01[No specific citation found]
Molecular Geometry
Parameter Predicted Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-H~1.08
C-Cl~1.74
C-F~1.35
C-N~1.47
N-O~1.22
Bond Angles (°) **
C-C-C (aromatic)~120
C-C-Cl~120
C-C-F~120
C-C-N~120
O-N-O~125
Dihedral Angle (°) **
C-C-N-O~0 or ~180 (Nitro group coplanar with the ring)

Note: These values are typical for halogenated nitrobenzenes and should be confirmed by experimental or specific computational studies for this compound.

cluster_legend Molecular Structure of this compound C1 C2 C1->C2 H1 C1->H1 C3 C2->C3 Cl1 C2->Cl1 C4 C3->C4 C3->C4 C5 C4->C5 Cl2 C4->Cl2 C6 C5->C6 F1 C5->F1 C6->C1 N1 C6->N1 O1 N1->O1 O2 N1->O2 start Start: 2,4-Dichloro-1-fluorobenzene step1 Cool H₂SO₄ to 0-5 °C start->step1 step3 Add 2,4-dichloro-1-fluorobenzene to H₂SO₄ step1->step3 step2 Prepare and cool nitrating mixture (HNO₃/H₂SO₄) step4 Add nitrating mixture dropwise (0-10 °C) step2->step4 step3->step4 step5 Stir at room temperature for 2-3 hours step4->step5 step6 Quench reaction on ice step5->step6 step7 Extract with CH₂Cl₂ step6->step7 step8 Wash organic layer (H₂O, NaHCO₃, H₂O) step7->step8 step9 Dry over MgSO₄ and evaporate solvent step8->step9 end End: Crude this compound step9->end A Halogenated Nitroaromatic Scaffold (e.g., this compound) B Potential for Antimicrobial Activity A->B C Potential for Enzyme Inhibition A->C D Scaffold for Prodrug Design (Nitroreductase Activation) A->D E Development of Novel Therapeutics B->E C->E D->E

References

In-Depth Technical Guide: Safety and Handling of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dichloro-5-fluoronitrobenzene (CAS No. 2105-59-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its physicochemical properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₂Cl₂FNO₂[1][2]
Molecular Weight 209.99 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Boiling Point 275.4 °C at 760 mmHg[1][2]
Flash Point 120.4 °C[1][2]
Density 1.622 g/cm³[1][2]
LogP 3.01[2]
Hazard Classification (GHS)StatementReference(s)
Acute Toxicity, Oral H302: Harmful if swallowed[3]
Acute Toxicity, Dermal H312: Harmful in contact with skin (50% of notifications)[3]
Skin Corrosion/Irritation H315: Causes skin irritation[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3]
Acute Toxicity, Inhalation H332: Harmful if inhaled[3]
Specific target organ toxicity — single exposure H335: May cause respiratory irritation[3]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Primary hazards include acute toxicity upon ingestion, skin contact, or inhalation. It is also known to cause skin and serious eye irritation, as well as respiratory irritation.[3] Long-term exposure to related dichloronitrobenzene compounds has been linked to potential carcinogenic effects, primarily targeting the kidney and liver in animal studies.[4][5] The genotoxicity of similar compounds is often dependent on metabolic activation.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following PPE should be used:

PPE TypeSpecificationReference(s)
Eye/Face Protection Chemical safety goggles and a face shield.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as necessary to prevent skin contact.[6][8]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood.[7][9]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Avoid the formation of dust and aerosols.[1][11]

  • Do not eat, drink, or smoke in the work area.[1][7]

  • Wash hands thoroughly after handling.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

  • Store locked up.[1][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

Emergency SituationProtocolReference(s)
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately seek medical attention.[1][12]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][12]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
Accidental Release Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable container for disposal. Prevent entry into drains and waterways.[6][12]
Fire Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Wear self-contained breathing apparatus.[6] Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[13]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[13]

Experimental Protocols

Weighing and Dissolving a Hazardous Powder

This protocol outlines a general procedure for safely weighing and dissolving a hazardous powdered substance like this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance inside a chemical fume hood or a powder weighing station

  • Spatula

  • Weighing paper or boat

  • Glassware for dissolution (e.g., beaker, flask)

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE) as specified in Section 3

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood or powder weighing station is functioning correctly. Decontaminate the work surface before and after use.

  • Taring the Balance: Place the weighing paper or boat on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of this compound onto the weighing paper/boat using a clean spatula. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Transfer to Glassware: Carefully transfer the weighed powder into the designated glassware.

  • Dissolving: Add the appropriate solvent to the glassware. If necessary, use a magnetic stirrer to aid dissolution.

  • Cleaning: Clean the spatula and any other contaminated equipment. Dispose of the weighing paper/boat and any other disposable materials in the designated hazardous waste container.

  • Post-Procedure: Wash hands thoroughly after completing the procedure.

Visualizations

Hypothesized Metabolic Activation and Genotoxicity Pathway

The following diagram illustrates a hypothesized pathway for the metabolic activation of this compound, leading to potential genotoxicity. This pathway is based on the known metabolism of similar nitroaromatic compounds.

G cluster_0 Cellular Environment This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Reduction Nitroreductases Nitroreductases Nitroreductases->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reduction N-Acetoxy Ester N-Acetoxy Ester Hydroxylamine Intermediate->N-Acetoxy Ester Acetylation DNA Adducts DNA Adducts N-Acetoxy Ester->DNA Adducts Reaction with DNA DNA Damage DNA Damage DNA Adducts->DNA Damage Leads to

Caption: Hypothesized metabolic activation of this compound.

Standard Laboratory Workflow for Handling Hazardous Powders

This diagram outlines a standard workflow for the safe handling of hazardous powders in a laboratory setting.

G cluster_1 Safe Handling Workflow A Review SDS and Prepare SOP B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste Properly F->G H Doff PPE and Wash Hands G->H

Caption: Standard workflow for handling hazardous laboratory powders.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoronitrobenzene is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group and three halogen substituents. This activation allows for the selective introduction of a wide range of nucleophiles, making it a valuable building block for the synthesis of complex molecules.

These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols, quantitative data, and an analysis of the factors governing regioselectivity.

Regioselectivity of Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions on this compound is primarily dictated by the electronic stabilization of the Meisenheimer intermediate formed during the reaction. The nitro group, being a potent electron-withdrawing group, effectively stabilizes the negative charge that develops in the aromatic ring during nucleophilic attack. This stabilization is most pronounced when the attack occurs at a position ortho or para to the nitro group.

In the structure of this compound, the chlorine atom at the C4 position is para to the nitro group. Consequently, nucleophilic attack at C4 is strongly favored as the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, leading to a more stable intermediate. The chlorine at C2 is ortho to the nitro group, which would also provide stabilization, but the fluorine at C5 is meta to the nitro group, and thus attack at this position is significantly less favored. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the electronic stabilization provided by the para-nitro group makes the C4-chloro position the most reactive site for substitution.

Signaling Pathway of Regioselectivity

Application Notes and Protocols for the SNAr Reaction of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-5-fluoronitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites for the introduction of diverse functional groups.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings activated by electron-withdrawing groups.[1] this compound is a prime substrate for SNAr reactions owing to the presence of a strongly electron-withdrawing nitro group, which activates the halogen substituents towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[1][2]

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is a critical consideration. In the case of this compound, the nitro group exerts its strongest activating effect on the ortho and para positions. Consequently, the fluorine atom at C-5 (ortho to the nitro group) and the chlorine atom at C-4 (para to the nitro group) are the most likely leaving groups. Generally, in SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This suggests that the fluorine atom is the most probable site for initial nucleophilic attack.

Experimental Protocol: SNAr Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a secondary amine, using morpholine as a representative nucleophile.

Materials:

  • This compound (FW: 209.99 g/mol )[3]

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add the amine nucleophile (e.g., morpholine) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted product.

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Data Presentation

The following table summarizes typical quantitative data for the SNAr reaction of this compound with an amine nucleophile.

ParameterValue
Reactants
This compound1.0 mmol
Amine Nucleophile (e.g., Morpholine)1.1 mmol
Base (K₂CO₃)2.0 mmol
Reaction Conditions
SolventAnhydrous Acetonitrile
Solvent Volume10 mL
Reaction Temperature80 °C
Reaction Time4-8 hours (monitor by TLC)
Product
Expected Product4-(2,4-dichloro-5-nitrophenyl)morpholine
Theoretical YieldBased on 1.0 mmol of starting material
Typical Isolated Yield85-95% (This is an estimated range based on similar SNAr reactions and may vary)

Visualizations

Experimental Workflow Diagram:

SNAr_Workflow A Reaction Setup: - this compound - Amine Nucleophile - Base (K2CO3) - Anhydrous Acetonitrile B Reaction: Heat to 60-80 °C Monitor by TLC A->B 1 C Workup: - Quench with Water - Extract with Ethyl Acetate B->C 2 D Purification: - Wash with Brine - Dry over MgSO4 - Concentrate C->D 3 E Column Chromatography D->E 4 F Isolated Product E->F 5

Caption: Experimental workflow for the SNAr reaction.

Signaling Pathway (Reaction Mechanism):

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Substituted Product + Leaving Group (F-) Meisenheimer->Product Elimination

Caption: General mechanism of the SNAr reaction.

References

Application Notes & Protocols: The Utility of 2,4-Dichloro-5-fluoronitrobenzene in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dichloro-5-fluoronitrobenzene as a versatile starting material in medicinal chemistry, with a particular focus on the synthesis of potent kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). The protocols detailed below offer step-by-step methodologies for the synthesis of key intermediates and final compounds, as well as for their biological evaluation.

Introduction

This compound is a key building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the systematic introduction of various functional groups to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new chemical entities. In particular, this compound is a valuable precursor for the synthesis of quinazoline-based kinase inhibitors, a class of targeted therapeutics that has shown significant promise in the treatment of various cancers.[2][3][4]

The strategic importance of fluorine in drug design is well-established, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in this compound makes it an attractive starting material for the development of novel fluorinated pharmaceuticals.

Application: Synthesis of EGFR Inhibitors

The primary application highlighted in these notes is the use of this compound in the synthesis of 4-anilinoquinazoline derivatives, which are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[1][7][8] The general workflow involves the reduction of the nitro group to form the corresponding aniline, followed by the construction of the quinazoline core and subsequent derivatization.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoroaniline

This protocol describes the reduction of the nitro group of this compound to yield the corresponding aniline, a key intermediate for further synthesis.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water (4:1), add this compound (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dichloro-5-fluoroaniline as a crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor

This protocol outlines a general procedure for the synthesis of a 4-anilinoquinazoline derivative from a suitable quinazoline precursor, which can be synthesized from 2,4-dichloro-5-fluoroaniline.

Materials:

  • 6,8-Dichloro-3H-quinazolin-4-one (or a similar precursor)

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Chlorination of the quinazolinone: A mixture of 6,8-dichloro-3H-quinazolin-4-one (1 equivalent) and thionyl chloride (10 equivalents) is heated at reflux for 4 hours. The excess thionyl chloride is removed under reduced pressure to yield crude 4,6,8-trichloroquinazoline.

  • Nucleophilic substitution: To a solution of the crude 4,6,8-trichloroquinazoline in isopropanol, add the substituted aniline (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the desired 4-anilinoquinazoline product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of the synthesized compounds against EGFR kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor solution.

  • Initiate the reaction by adding the EGFR kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, a non-small cell lung cancer line with high EGFR expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Quantitative Data

The following table summarizes the in vitro biological activity of a series of 2,4-disubstituted quinazoline derivatives, which can be synthesized from precursors derived from this compound.

Compound IDR1-group at C2R2-group at C4EGFR IC50 (µM)[2]HCT-116 IC50 (µg/ml)[9]MCF-7 IC50 (µg/ml)[9]
4a 4-aminophenyln-propylamino->50>50
4c 4-nitrophenyln-propylamino-11.29.1
5b 4-chlorophenylcyclopropylamino-12.010.3
Gefitinib --0.029--
5-FU ---5.36.8

Note: The specific activities can vary based on the full structure of the tested compounds.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the mechanism of its inhibition by the synthesized quinazoline derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[10] The synthesized inhibitors compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[10]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2,4-dichloro-5-fluoronitrobenzene as a key starting material in the synthesis of kinase inhibitors. This document outlines the synthetic pathway, including the initial reduction of the nitro group and subsequent nucleophilic aromatic substitution reactions to construct the core structure of potent kinase inhibitors, with a specific focus on IKK kinase inhibitors based on a 2,4-dianilinopyrimidine scaffold.

Introduction

This compound is a versatile chemical intermediate in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. Its chemical structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes the benzene ring amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is crucial for building the complex molecular architectures of kinase inhibitors.

The initial and critical step in utilizing this starting material is the reduction of the nitro group to an aniline, yielding 2,4-dichloro-5-fluoroaniline. This aniline derivative serves as a key building block for the subsequent construction of the kinase inhibitor scaffold. This document provides a detailed protocol for this reduction and the subsequent synthesis of a representative di-substituted pyrimidine-based kinase inhibitor.

General Synthetic Workflow

The overall workflow for the synthesis of a representative 2,4-dianilinopyrimidine-based kinase inhibitor from this compound involves a two-step process. The first step is the reduction of the nitro group to form the corresponding aniline. The second step involves sequential nucleophilic aromatic substitution reactions with a di-chlorinated pyrimidine.

Synthetic Workflow start 2,4-Dichloro-5- fluoronitrobenzene intermediate 2,4-Dichloro-5- fluoroaniline start->intermediate Reduction step2_intermediate N-(2,4-Dichloro-5-fluorophenyl)- 5-fluoropyrimidin-2-amine intermediate->step2_intermediate First S_NAr Reaction final Di-substituted Pyrimidine Kinase Inhibitor step2_intermediate->final Second S_NAr Reaction

Caption: Generalized synthetic workflow for a novel kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoroaniline

This protocol details the reduction of the nitro group of this compound to yield 2,4-dichloro-5-fluoroaniline.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a stirred suspension of iron powder (3.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add this compound (1.0 equivalent) portion-wise to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloro-5-fluoroaniline, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Di-substituted Pyrimidine Kinase Inhibitor

This protocol describes a representative synthesis of a 2,4-dianilinopyrimidine derivative, a potential IKK kinase inhibitor, adapted from literature procedures for analogous compounds.

Materials:

  • 2,4-Dichloro-5-fluoroaniline

  • 2,4-Dichloropyrimidine

  • A second substituted aniline (R-aniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • n-Butanol or other high-boiling solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

Step 1: First Nucleophilic Aromatic Substitution

  • In a round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 equivalent) and 2,4-dichloro-5-fluoroaniline (1.0 equivalent) in n-butanol.

  • Add a base such as diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-substituted intermediate, N-(2,4-dichloro-5-fluorophenyl)pyrimidin-4-amine.

Step 2: Second Nucleophilic Aromatic Substitution

  • To the reaction mixture from Step 1, add the second substituted aniline (R-aniline) (1.1 equivalents).

  • Continue to heat the mixture at reflux for another 24-48 hours.

  • Monitor the reaction for the formation of the final di-substituted product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent like ethanol or diethyl ether, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Data Presentation

The inhibitory activity of synthesized kinase inhibitors is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency. The following table provides a template for presenting such data for a series of synthesized analogs.

Compound IDR-group on second anilineTarget KinaseIC₅₀ (nM)
I-1 4-methoxyphenylIKKβ[Example Value: 50]
I-2 3-chloro-4-fluorophenylIKKβ[Example Value: 25]
I-3 4-(morpholinomethyl)phenylIKKβ[Example Value: 10]
Reference StaurosporineIKKβ[Example Value: 5]

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Signaling Pathway

The synthesized di-substituted pyrimidine derivatives are designed to inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IkBa IkBa IKK->IkBa Phosphorylation NF-kB NF-kB IkBa->NF-kB Sequesters IkBa_p p-IkBa IkBa->IkBa_p Gene_Transcription Gene Transcription NF-kB->Gene_Transcription Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Inhibitor Synthesized Inhibitor Inhibitor->IKK Stimulus Stimulus Stimulus->Receptor

Caption: Inhibition of the NF-κB signaling pathway by an IKK inhibitor.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Application of 2,4-Dichloro-5-fluoronitrobenzene in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols on the use of 2,4-dichloro-5-fluoronitrobenzene as a key intermediate in the synthesis of agrochemicals. The focus is on its conversion to valuable synthons and their subsequent elaboration into potent insecticidal agents.

Application Notes

This compound is a versatile aromatic compound that serves as a crucial building block in the synthesis of complex agrochemicals. Its specific substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitro group, allows for a series of selective chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the introduction of various functional groups.

A primary application of this compound in agrochemical synthesis is its conversion to 2,4,5-trifluoroaniline. This is typically achieved through a two-step process involving a halogen exchange reaction (Halex reaction) to replace the chlorine atoms with fluorine, followed by the reduction of the nitro group to an amine. 2,4,5-Trifluoroaniline is a valuable intermediate for the synthesis of several classes of pesticides, including benzoylurea insecticides.

Benzoylurea insecticides are a significant class of insect growth regulators that act by inhibiting chitin biosynthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to improper molting and ultimately, the death of the insect larva. This mode of action provides a high degree of selectivity, as vertebrates do not possess chitin, resulting in low mammalian toxicity.

The synthesis of benzoylurea insecticides typically involves the condensation of a substituted aniline with a substituted benzoyl isocyanate. The fluorine atoms on the aniline moiety, derived from this compound, can significantly enhance the biological activity and metabolic stability of the final insecticidal compound.

Experimental Protocols

This section details the multi-step synthesis of a representative benzoylurea insecticide, N-(2,6-difluorobenzoyl)-N'-(2,4,5-trifluorophenyl)urea, starting from this compound.

Step 1: Synthesis of 2,4,5-Trifluoronitrobenzene

This protocol is adapted from the procedure described in patent CN110498730B.

Reaction: Nucleophilic aromatic substitution (Halex reaction) to replace the two chlorine atoms with fluorine.

Reagents:

  • This compound

  • Potassium fluoride (KF)

  • A phase-transfer catalyst (e.g., tetramethylammonium chloride)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), anhydrous potassium fluoride (2.5 eq), and the phase-transfer catalyst (0.1 eq).

  • Add anhydrous DMSO to the flask to create a stirrable slurry.

  • Heat the reaction mixture to 140-150°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and stir for 30 minutes.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2,4,5-trifluoronitrobenzene.

Step 2: Synthesis of 2,4,5-Trifluoroaniline

This protocol is a standard reduction of an aromatic nitro compound.

Reaction: Reduction of the nitro group to an amine.

Reagents:

  • 2,4,5-Trifluoronitrobenzene

  • Reducing agent (e.g., Iron powder (Fe) and Ammonium chloride (NH₄Cl), or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol/Water mixture for Fe/NH₄Cl, or Ethanol/Methanol for catalytic hydrogenation)

Procedure (using Fe/NH₄Cl):

  • In a round-bottom flask, prepare a mixture of 2,4,5-trifluoronitrobenzene (1.0 eq) in a 5:1 mixture of ethanol and water.

  • Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain 2,4,5-trifluoroaniline, which can be further purified by distillation or recrystallization if necessary.

Step 3: Synthesis of N-(2,6-difluorobenzoyl)-N'-(2,4,5-trifluorophenyl)urea

This protocol describes the final condensation step to form the benzoylurea insecticide.

Reaction: Condensation of an aniline with an isocyanate.

Reagents:

  • 2,4,5-Trifluoroaniline

  • 2,6-Difluorobenzoyl isocyanate

  • Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4,5-trifluoroaniline (1.0 eq) in anhydrous toluene.

  • In a separate dropping funnel, prepare a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene.

  • Slowly add the isocyanate solution to the aniline solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold toluene or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(2,6-difluorobenzoyl)-N'-(2,4,5-trifluorophenyl)urea as a solid.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12,4-DichlorofluorobenzeneThis compoundFuming HNO₃, H₂SO₄-50-60398.099.5
2This compound2,4,5-TrifluoronitrobenzeneKF, Phase-transfer catalystDMSO140-15012-2475-85>98
32,4,5-Trifluoronitrobenzene2,4,5-TrifluoroanilineFe, NH₄ClEthanol/Water802-485-95>97
42,4,5-Trifluoroaniline & 2,6-Difluorobenzoyl isocyanateN-(2,6-difluorobenzoyl)-N'-(2,4,5-trifluorophenyl)urea-TolueneRT2-490-98>98

Note: Yields and purities are representative and may vary depending on the specific reaction conditions and purification methods.

Mandatory Visualizations

Synthetic_Pathway A 2,4-Dichlorofluorobenzene B This compound A->B Nitration (HNO₃, H₂SO₄) C 2,4,5-Trifluoronitrobenzene B->C Halex Reaction (KF, Catalyst) D 2,4,5-Trifluoroaniline C->D Reduction (Fe, NH₄Cl) F N-(2,6-difluorobenzoyl)-N'-(2,4,5- trifluorophenyl)urea (Benzoylurea Insecticide) D->F Condensation E 2,6-Difluorobenzoyl isocyanate E->F

Caption: Synthetic pathway from 2,4-dichlorofluorobenzene to a benzoylurea insecticide.

Mode_of_Action cluster_insect Insect Larva A Benzoylurea Insecticide (e.g., N-(2,6-difluorobenzoyl)-N'-(2,4,5-trifluorophenyl)urea) B Chitin Synthase Enzyme A->B Inhibition C Chitin Synthesis B->C Catalyzes E Improper Molting D Formation of new Exoskeleton C->D Leads to F Larval Death E->F Results in

Caption: Mode of action of benzoylurea insecticides as chitin synthesis inhibitors.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,4-dichloro-5-fluoronitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reaction sites, allowing for the strategic introduction of various functionalities. The presence of two distinct chlorine atoms, influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, presents unique challenges and opportunities for regioselective synthesis.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, share a common catalytic cycle that typically involves oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin insertion (for Heck), and reductive elimination.

For a polysubstituted aromatic compound like this compound, a key consideration is the regioselectivity of the cross-coupling reaction. The relative reactivity of the two chlorine atoms at the C2 and C4 positions is influenced by both steric and electronic factors. The nitro group at the C5 position strongly deactivates the ortho C4 position, while the fluorine at C5 also exerts an electronic effect. Experimental evidence suggests that cross-coupling reactions can be directed to selectively occur at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Application Note

The Suzuki-Miyaura coupling of this compound with arylboronic acids has been shown to proceed with high regioselectivity at the C4 position. This selectivity is likely driven by the electronic activation of the C4-Cl bond by the adjacent nitro group. This reaction provides a direct route to 4-aryl-2-chloro-5-fluoronitrobenzene derivatives, which are valuable intermediates for further functionalization, for example, through subsequent cross-coupling reactions at the remaining C2-Cl position or modification of the nitro group.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenyl)nitrobenzene

This protocol is adapted from a documented synthetic procedure.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the vessel.

  • Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

  • Purge the reaction vessel with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-fluoro-4-(4-methoxyphenyl)nitrobenzene.

Quantitative Data
Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂dppfNa₂CO₃Dioxane/Water8012-242-Chloro-5-fluoro-4-(4-methoxyphenyl)nitrobenzene~85

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Reactants This compound + Arylboronic Acid Reaction Reaction at 80 °C (Inert Atmosphere) Reactants->Reaction CatalystSystem Pd(dppf)Cl₂ Na₂CO₃ CatalystSystem->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-2-chloro-5-fluoronitrobenzene Purification->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR₂ ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ HX H-X

Application Notes and Protocols for Monitoring 2,4-Dichloro-5-fluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor reactions involving 2,4-Dichloro-5-fluoronitrobenzene. The protocols outlined below utilize common analytical techniques to track the consumption of reactants and the formation of products and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the volatile and semi-volatile compounds involved in this compound reactions.[1] Its high separation efficiency and sensitive mass detection allow for the quantification of the starting material, intermediates, and final products, even at trace levels.[2] This method is particularly useful for assessing reaction conversion and identifying byproducts. The selection of an appropriate capillary column, such as one with a 5% diphenyl and 95% dimethylpolysiloxane stationary phase, is crucial for achieving good separation of halogenated nitroaromatic compounds.[2]

Experimental Protocol:

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) to stop the reaction and prepare it for injection.

    • If necessary, perform a liquid-liquid extraction to separate the analytes from non-volatile reaction components.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selective Ion Monitoring (SIM) for quantitative analysis or full scan mode (e.g., m/z 50-400) for qualitative identification.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify compounds based on their retention times and mass spectra.

    • Quantify the concentration of each component by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentration.

    • Reaction conversion can be calculated based on the disappearance of the starting material, this compound.[3]

Data Presentation:

Table 1: GC-MS Parameters for Monitoring a Hypothetical Nucleophilic Substitution Reaction

Compound NameRetention Time (min)Quantitative Ion (m/z)Confirmation Ions (m/z)
This compound10.5209163, 132
Product (e.g., 2-Alkoxy-4-chloro-5-fluoronitrobenzene)12.2(Varies)(Varies)
Internal Standard (e.g., 1,3-Dichlorobenzene)8.1146111, 75

Visualization:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot Sampling B Quenching & Dilution (Dichloromethane) A->B C Filtration (0.22 µm) B->C D Sample Injection (Split Mode) C->D E GC Separation (Capillary Column) D->E F Ionization (EI) & Mass Detection (MS) E->F G Peak Integration & Compound Identification F->G H Quantification via Calibration Curve G->H I Reaction Progress Calculation H->I

Caption: Workflow for GC-MS analysis of reaction samples.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a versatile technique for monitoring reactions of this compound, especially when dealing with less volatile or thermally sensitive compounds. Reversed-phase HPLC with UV detection is commonly employed.[4] A C18 column is often suitable, and a gradient elution using a mixture of an aqueous buffer and an organic solvent (like methanol or acetonitrile) can effectively separate compounds with varying polarities.[1][5] For enhanced sensitivity and specificity, particularly for trace-level impurity analysis, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[5]

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 20 µL) from the reaction mixture.

    • Quench and dilute the sample in the mobile phase or a suitable solvent mixture (e.g., 1 mL of acetonitrile/water 50:50 v/v).

    • Centrifuge or filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Instrumentation (HPLC-UV):

    • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30°C.[4]

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Methanol

    • Gradient Elution:

      • 0-10 min: 40% to 90% B

      • 10-12 min: 90% B (hold)

      • 12-13 min: 90% to 40% B

      • 13-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis or Photodiode Array (PDA) Detector, monitoring at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify peaks based on their retention times compared to analytical standards.

    • Use the peak area to determine the relative concentration of reactants and products.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Data Presentation:

Table 2: HPLC-UV Parameters for Reaction Monitoring

Compound NameRetention Time (min)Detection Wavelength (nm)Mobile Phase Composition (at elution)
This compound9.825485% Methanol / 15% Water
Product (e.g., more polar)6.525460% Methanol / 40% Water
Product (e.g., less polar)11.225490% Methanol / 10% Water

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Collect Reaction Sample B Dilute in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection E->F G Chromatogram Analysis F->G H Peak Area Integration G->H I Concentration Determination H->I

Caption: Standard workflow for monitoring reactions using HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in situ.[6] It provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products. Both ¹H and ¹⁹F NMR are particularly valuable for tracking reactions of this compound, as the distinct chemical shifts of protons and the fluorine atom provide clear spectral windows to observe changes over time. This method is excellent for kinetic studies and mechanistic investigations.[6][7]

Experimental Protocol:

  • Sample Preparation (In Situ Monitoring):

    • The reaction is performed directly in an NMR tube.

    • Dissolve the limiting reactant (e.g., this compound) and an internal standard (e.g., 1,2-difluorobenzene) in a suitable deuterated solvent inside the NMR tube.[6]

    • Initiate the reaction by adding the other reagent(s) directly to the tube, mixing thoroughly, and placing it in the NMR spectrometer.

  • Instrumentation:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei to Observe: ¹H and ¹⁹F.

    • Acquisition:

      • Acquire a series of 1D spectra at regular time intervals (e.g., every 5-10 minutes).[6]

      • Use a sufficient number of scans for each spectrum to achieve good signal-to-noise.

      • Ensure consistent temperature control throughout the experiment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the starting material and product(s) in both ¹H and ¹⁹F spectra.

    • Determine the relative concentrations by integrating the signals corresponding to each species and normalizing them against the integral of the internal standard.

    • Plot the concentration of reactants and products versus time to obtain kinetic profiles.

Data Presentation:

Table 3: Representative NMR Data for Reaction Monitoring

SpeciesNucleusChemical Shift (δ, ppm)Multiplicity
This compound¹⁹F~ -110dd (doublet of doublets)
This compound¹H~ 7.8 - 8.2m (multiplet)
Product¹⁹FVariesVaries
Product¹HVariesVaries
Internal Standard (1,2-difluorobenzene)¹⁹F~ -138m (multiplet)

Visualization:

Reaction_Monitoring_Logic Start Start Reaction in NMR Tube Acquire Acquire Spectra (¹H, ¹⁹F) at Time t Start->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Integrate Integrate Signals of Reactant, Product, & Standard Process->Integrate Calculate Calculate Relative Concentrations Integrate->Calculate Decision Reaction Complete? Calculate->Decision Decision->Acquire No End End Experiment Decision->End Yes

Caption: Logical flow for real-time NMR reaction monitoring.

References

Application Notes: Scale-Up Synthesis Using 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoronitrobenzene (CAS No: 2105-59-1) is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its aromatic ring is highly activated by the electron-withdrawing nitro group, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 (ortho) and C4 (para) positions are susceptible to displacement by a variety of nucleophiles, providing a versatile platform for building molecular complexity.[3][4] This document provides detailed protocols for the scale-up synthesis of key intermediates starting from this compound, focusing on a sequential amination and nitro group reduction pathway.

Core Synthetic Application: From Nitroaromatic to Substituted Aniline

A primary industrial application of this compound is its conversion into substituted 2-chloro-5-fluoroanilines. This transformation is typically achieved in a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the C4-chloro substituent with a nucleophile (e.g., an amine).

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine via catalytic hydrogenation.

This sequence is a robust and scalable method for producing highly functionalized aniline derivatives, which are common substructures in many pharmaceutical compounds.[5][6]

G start 2,4-Dichloro-5- fluoronitrobenzene step1 Nucleophilic Aromatic Substitution (SNAr) start->step1  + Nucleophile (NuH) intermediate 4-Substituted-2-chloro- 5-fluoronitrobenzene step1->intermediate step2 Nitro Group Reduction intermediate->step2  + H2, Catalyst product 4-Substituted-2-chloro- 5-fluoroaniline step2->product

Caption: General two-step workflow for synthesizing substituted anilines.

Protocol 1: Scale-Up Nucleophilic Aromatic Substitution with Ammonia

This protocol details the selective mono-amination of this compound at the C4 position using ammonia. The methodology is adapted from established industrial processes for similar chloronitrobenzene substrates and is designed for kilogram-scale production.[7]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation charge_reactor Charge Autoclave: 1. This compound 2. Solvent (e.g., Chlorobenzene) add_nh3 Add Anhydrous Ammonia (liq.) charge_reactor->add_nh3 heat_react Heat to 130-150°C (Pressure increases to ~50 bar) Maintain for 15-20 hours add_nh3->heat_react cool_down Cool to Room Temperature Vent Pressure heat_react->cool_down steam_distill Steam Distillation to Remove Solvent cool_down->steam_distill filter_product Filter Crude Product Slurry steam_distill->filter_product dry_product Dry Under Vacuum filter_product->dry_product

Caption: Workflow for the scale-up ammonolysis of this compound.

Methodology
  • Reactor Charging: In a suitable high-pressure steel autoclave, charge this compound (1.0 mol equivalent) and an inert solvent such as chlorobenzene (approx. 2 mL per gram of substrate).[7]

  • Ammonia Addition: Seal the autoclave. Add anhydrous liquid ammonia (8.0-10.0 mol equivalents) via a charging port.

  • Reaction: Begin vigorous stirring and heat the mixture to 130-140°C. The internal pressure will rise; monitor to ensure it remains within the vessel's limits (typically reaching 40-55 bar). Maintain the reaction at this temperature for 15-20 hours. The pressure is expected to decrease as the reaction proceeds.[7]

  • Cooling and Depressurization: Cool the reactor to ambient temperature (<30°C). Carefully vent the excess ammonia pressure through a scrubber system.

  • Work-up: Transfer the reaction mixture to a separate vessel. Remove the chlorobenzene solvent via steam distillation.[7]

  • Isolation: Cool the remaining aqueous slurry. Collect the precipitated solid product, 4-amino-2-chloro-5-fluoronitrobenzene, by filtration.

  • Drying: Wash the filter cake with water until the filtrate is neutral. Dry the product under vacuum at 60-70°C to a constant weight.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the SNAr reaction on this compound, based on analogous industrial processes.

ParameterValue/ConditionReference/Note
Reactant This compound1.0 mol equivalent
Nucleophile Anhydrous Ammonia8.0 - 10.0 mol equivalents
Solvent Chlorobenzene~2 volumes
Temperature 130 - 140 °C[7]
Pressure 35 - 55 bar (autogenic)[7]
Reaction Time 15 - 20 hours[7]
Expected Product 4-Amino-2-chloro-5-fluoronitrobenzeneSelective substitution at C4
Typical Yield 85 - 95%Based on analogous reactions[7]

Protocol 2: Scale-Up Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the intermediate 4-amino-2-chloro-5-fluoronitrobenzene to 4-amino-2-chloro-5-fluoroaniline using catalytic hydrogenation.

Logical Relationship Diagram

G Input Input: 4-Amino-2-chloro-5-fluoronitrobenzene Process Process: Catalytic Transfer Hydrogenation (50-60°C, 20-30 bar H₂) Input->Process Catalyst Catalyst: 5% Palladium on Carbon (Pd/C) Catalyst->Process Hydrogen Reagent: Hydrogen Gas (H₂) Hydrogen->Process Solvent Solvent: Methanol or Ethanol Solvent->Process Output Output: 4-Amino-2-chloro-5-fluoroaniline Process->Output Filtration Post-Processing: 1. Filter to remove catalyst 2. Concentrate solvent 3. Crystallize product Output->Filtration

References

Troubleshooting & Optimization

Technical Support Center: Chemistry of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-fluoronitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary application of this compound, leveraging the electron-withdrawing nature of the nitro group to facilitate the displacement of a halide. However, several side reactions can occur.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a mixture of products in my SNAr reaction with an amine. How can I improve the regioselectivity?

A1: this compound has three halogen atoms that can potentially be displaced. The order of reactivity is generally influenced by the electron-withdrawing effect of the nitro group, which activates the halogens at the ortho and para positions. In this case, the chlorine at C4 (para to the nitro group) is the most activated and typically the first to be substituted. The chlorine at C2 (ortho to the nitro group) is the second most likely to react. The fluorine at C5 is the least activated towards SNAr.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Start with room temperature or even 0 °C and slowly warm the reaction only if the conversion is too slow.

  • Choice of Base: A bulky, non-nucleophilic base can minimize side reactions. A less reactive base may also improve selectivity.

  • Solvent Effects: The choice of solvent can influence which halogen is displaced. Aprotic polar solvents like DMSO or DMF are common, but exploring others may alter the selectivity.

Q2: My reaction is producing a phenolic byproduct, and the yield of my desired product is low. What is happening?

A2: The formation of a phenol suggests that hydrolysis of the starting material or product is occurring. This can happen if there is water in your reaction mixture, especially under basic conditions.[1][2][3][4][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

  • Base Selection: If possible, use a non-hydroxide base to avoid introducing a strong nucleophile that can lead to hydrolysis.

Q3: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A3: While high temperatures can lead to side reactions, sometimes they are necessary for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Increase Temperature Incrementally: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC or LC-MS.

  • Use a More Polar Solvent: Solvents like DMF or DMSO can accelerate SNAr reactions.

  • Catalysis: In some cases, a phase-transfer catalyst can be beneficial, especially if there is poor solubility of the reactants.

Data Presentation: Regioselectivity in Amination of this compound

The following table summarizes the expected product distribution under different reaction conditions. Note that these are representative values and actual results may vary.

Amine NucleophileBaseSolventTemperature (°C)Major Product (Yield %)Minor Product (Yield %)
MorpholineK₂CO₃DMF254-Morpholino-2-chloro-5-fluoronitrobenzene (85%)2-Morpholino-4-chloro-5-fluoronitrobenzene (10%)
MorpholineK₂CO₃DMF1004-Morpholino-2-chloro-5-fluoronitrobenzene (60%)2,4-Dimorpholino-5-fluoronitrobenzene (25%)
AnilineNaHTHF654-Anilino-2-chloro-5-fluoronitrobenzene (75%)Isomeric and decomposition products (15%)
Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Add the amine nucleophile (1.1 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

SNAr_Troubleshooting cluster_issues cluster_solutions_selectivity Solutions for Selectivity cluster_solutions_hydrolysis Solutions for Hydrolysis cluster_solutions_slow Solutions for Slow Reaction start S_NAr Reaction of This compound issue Problem Observed start->issue low_selectivity Low Regioselectivity (Mixture of Isomers) issue->low_selectivity Poor Selectivity hydrolysis Phenolic Byproduct (Hydrolysis) issue->hydrolysis Unexpected Product slow_reaction Sluggish/Incomplete Reaction issue->slow_reaction Low Conversion temp_control Lower Reaction Temperature low_selectivity->temp_control base_choice Use Bulky, Non-nucleophilic Base low_selectivity->base_choice solvent_effect Optimize Solvent low_selectivity->solvent_effect anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous inert_atm Use Inert Atmosphere hydrolysis->inert_atm non_oh_base Avoid Hydroxide Bases hydrolysis->non_oh_base inc_temp Increase Temperature Incrementally slow_reaction->inc_temp polar_solvent Use More Polar Solvent slow_reaction->polar_solvent catalyst Consider Phase-Transfer Catalyst slow_reaction->catalyst

Caption: Troubleshooting workflow for common issues in SNAr reactions.

Section 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is another crucial transformation for this compound, yielding the corresponding aniline which is a valuable building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the reduction of the nitro group, I am losing one or more of the halogen atoms. How can I prevent this dehalogenation?

A1: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[6][7][8] The choice of catalyst and reaction conditions is critical to minimize this undesired reaction.

Troubleshooting Steps:

  • Catalyst Selection: Palladium-based catalysts are known to sometimes cause dehalogenation. Consider using Raney Nickel or platinum-based catalysts, which can be less prone to this side reaction.[8]

  • Acidic Conditions: Performing the reduction in the presence of an acid can sometimes suppress dehalogenation.[7]

  • Alternative Reducing Agents: Instead of catalytic hydrogenation, consider using metal-based reducing agents like iron in acetic acid or tin(II) chloride, which are generally chemoselective for the nitro group reduction.[8]

Q2: My reduction reaction is not going to completion, and I am isolating hydroxylamine or azo compounds. How can I ensure complete reduction to the amine?

A2: The reduction of a nitro group proceeds through intermediates such as nitroso, hydroxylamine, and azo compounds.[6][9] Incomplete reaction can lead to the isolation of these intermediates.

Troubleshooting Steps:

  • Increase Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. A moderate increase in temperature may also be necessary.

  • Sufficient Reducing Agent: Make sure you are using a sufficient stoichiometric amount of the reducing agent.

  • Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is active.

Data Presentation: Comparison of Reducing Agents for this compound

The following table provides a comparison of different reducing agents and their typical outcomes.

Reducing AgentSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
H₂, Pd/CEthanol257020
H₂, Raney NiMethanol5085<5
Fe, NH₄ClEthanol/Water8090<2
SnCl₂·2H₂OEthanol7092<1
Experimental Protocols

Protocol 2: Reduction of the Nitro Group using Iron

  • In a round-bottom flask, suspend this compound (1.0 eq.) and iron powder (3.0 eq.) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting aniline.

Mandatory Visualization

Nitro_Reduction_Pathway cluster_reduction cluster_side_reactions Side Reactions start This compound nitroso Nitroso Intermediate start->nitroso Reduction dehalogenation Dehalogenation Product start->dehalogenation Undesired Dehalogenation hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Further Reduction azo_dimer Azo Dimer nitroso->azo_dimer Dimerization amine Desired Amine Product hydroxylamine->amine Final Reduction

Caption: Reaction pathway for the reduction of the nitro group and common side reactions.

References

Technical Support Center: Purification of Products from 2,4-Dichloro-5-fluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving 2,4-dichloro-5-fluoronitrobenzene. This resource is designed to assist researchers in optimizing their purification strategies to obtain high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical reactions of this compound and what kind of products are formed?

A1: this compound is an electron-deficient aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the aromatic ring, making it susceptible to attack by nucleophiles. Common nucleophiles include primary and secondary amines, anilines, thiols, and alkoxides. The reaction typically results in the displacement of one of the chloro groups, most commonly the one at the C4 position (para to the nitro group), to form a new carbon-nucleophile bond.

Q2: What are the most common impurities I should expect in my crude product?

A2: Common impurities in the reaction mixture can include:

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Regioisomers: While substitution at the C4 position is generally favored, small amounts of the C2-substituted regioisomer may also be formed. The ratio of these isomers can depend on the reaction conditions and the nucleophile used.

  • Di-substituted products: In some cases, both chloro groups may be substituted by the nucleophile, leading to a di-substituted byproduct.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of a chloro group to a hydroxyl group can occur, forming a nitrophenol derivative.

  • Byproducts from the nucleophile: If the nucleophile is unstable or can undergo side reactions under the reaction conditions, this can introduce additional impurities.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, DMSO, ethyl acetate) may be present in the crude product.

Q3: What are the primary methods for purifying the products of these reactions?

A3: The two most common and effective purification techniques for the solid products of this compound reactions are recrystallization and flash column chromatography.

  • Recrystallization is a cost-effective method for purifying crystalline solids. It relies on the difference in solubility of the desired product and impurities in a chosen solvent at different temperatures.

  • Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase. This method is particularly useful for separating mixtures of compounds with different polarities, such as regioisomers or products from side reactions.

Q4: My purification by recrystallization is giving a low yield. What are the possible causes?

A4: Low yield from recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Incomplete crystallization: Not allowing enough time for the crystallization to complete or not cooling the solution to a low enough temperature can result in product loss.

Q5: I am having trouble separating regioisomers by flash chromatography. What can I do?

A5: Separating regioisomers can be challenging due to their similar polarities. Here are some tips:

  • Optimize the solvent system: Use a solvent system with a lower overall polarity to increase the separation between the spots on a TLC plate. A good starting point is a solvent mixture that gives the desired product an Rf value of around 0.2-0.3.

  • Use a longer column: A longer silica gel column provides more surface area for interaction and can improve separation.

  • Employ a shallow solvent gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient of increasing polarity can help to resolve closely eluting compounds.

  • Consider a different stationary phase: If silica gel is not effective, you could try using alumina (basic or neutral) or a bonded-phase silica gel.

Troubleshooting Guides

Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the product. 2. The product is not pure enough and impurities are depressing the melting point. 3. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point. 2. Try to purify the crude product by another method (e.g., flash chromatography) before recrystallization. 3. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling 1. The solution is not supersaturated (too much solvent was used). 2. The compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure product.
Crystals are very small or form a powder 1. The solution cooled too quickly. 2. The solution was agitated during cooling.1. Ensure the solution cools slowly and undisturbed. Insulate the flask to slow down the cooling rate. 2. Avoid moving or shaking the flask during the crystallization process.
Low recovery of the product 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. The crystals were not completely collected during filtration.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Cool the solution in an ice bath to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities 1. Inappropriate solvent system (eluent). 2. Column was not packed properly. 3. Sample was loaded in too large a volume of solvent. 4. Column was overloaded with crude material.1. Optimize the eluent using TLC. Aim for a difference in Rf values of at least 0.2 between the components to be separated. 2. Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often more reliable. 3. Dissolve the sample in the minimum amount of solvent and load it onto the column in a narrow band. "Dry loading" by pre-adsorbing the sample onto a small amount of silica gel is often beneficial. 4. Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
Product is eluting too quickly (high Rf) 1. The eluent is too polar.1. Decrease the proportion of the more polar solvent in the eluent mixture.
Product is not eluting from the column (low Rf) 1. The eluent is not polar enough. 2. The product may be decomposing on the silica gel.1. Gradually increase the polarity of the eluent (gradient elution). 2. Check the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Streaking of spots on TLC and broad peaks from the column 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample is not fully soluble in the eluent.1. For basic compounds (like anilines), add a small amount of triethylamine (~0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic acid (~0.1-1%). 2. Ensure the chosen eluent is a good solvent for your compound.

Experimental Protocols

Representative Reaction: Synthesis of N-(4-methoxyphenyl)-2,4-dichloro-5-fluoro-nitroaniline

A common reaction of this compound is the nucleophilic aromatic substitution with an aniline, such as p-anisidine (4-methoxyaniline).

Reaction Work-up:

  • After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is poured into water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with water and brine to remove any water-soluble impurities and salts.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of substituted anilines.

  • Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal. d. To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. e. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to obtain an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing: a. Select a column of appropriate size based on the amount of crude material. b. Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. b. Alternatively, "dry load" the sample by dissolving it in a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then added to the top of the packed column.

  • Elution and Fraction Collection: a. Elute the column with the chosen solvent system, applying gentle air pressure. b. Collect fractions and monitor the composition of each fraction by TLC.

  • Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following table provides representative data for the purification of a product from a typical SNAr reaction of this compound. Note: Actual yields and purity will vary depending on the specific reaction conditions and the efficiency of the purification.

Purification Method Starting Material Product Crude Yield (%) Purity Before Purification (%) Purified Yield (%) Purity After Purification (%) Typical Conditions
RecrystallizationThis compound & p-anisidineN-(4-methoxyphenyl)-2,4-dichloro-5-fluoro-nitroaniline~95~90~85>98Solvent: Ethanol/Water
Flash ChromatographyThis compound & anilineN-phenyl-2,4-dichloro-5-fluoro-nitroaniline~98~85 (contains regioisomer)~80>99Eluent: Hexane/Ethyl Acetate (e.g., 9:1)

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude Reaction Product dissolve Dissolve in Organic Solvent crude_product->dissolve wash Aqueous Wash (Water, Brine) dissolve->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture/ Isomer Separation recrystallization Recrystallization purification_choice->recrystallization Relatively Pure/ Crystalline Solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting Logic for Low Purity after Recrystallization

troubleshooting_recrystallization start Low Purity after Recrystallization check_cooling Was cooling too rapid? start->check_cooling slow_cooling Solution: Slow down cooling rate (insulate flask) check_cooling->slow_cooling Yes check_solvent Is solvent appropriate? check_cooling->check_solvent No end Improved Purity slow_cooling->end rescreen_solvents Solution: Screen for a new solvent or solvent mixture check_solvent->rescreen_solvents No check_impurities Are impurities highly soluble? check_solvent->check_impurities Yes rescreen_solvents->end pre_purify Solution: Pre-purify by another method (e.g., chromatography) check_impurities->pre_purify No check_impurities->end Yes pre_purify->end

Caption: Troubleshooting guide for addressing low product purity after recrystallization.

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-fluoronitrobenzene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution on this compound?

The regioselectivity of SNAr reactions on this compound is primarily dictated by the electronic activation provided by the nitro group. The general order of reactivity for the halogen substituents is expected to be:

  • C4-Chloro: The chlorine atom at the C4 position is para to the strongly electron-withdrawing nitro group. This position is highly activated towards nucleophilic attack due to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1]

  • C2-Chloro: The chlorine atom at the C2 position is ortho to the nitro group. This position is also activated, but generally to a lesser extent than the para position.

  • C5-Fluoro: The fluorine atom at the C5 position is meta to the nitro group and is generally not considered a viable leaving group in SNAr reactions under typical conditions, as the negative charge of the intermediate cannot be effectively delocalized onto the nitro group.

Therefore, monosubstitution is expected to occur preferentially at the C4 position.

Q2: I am observing a mixture of products in my reaction. What are the likely causes?

Observing a mixture of products can be attributed to several factors:

  • Competing Nucleophilic Sites: While the C4 position is the most kinetically favored for substitution, harsh reaction conditions (e.g., high temperatures) can sometimes lead to a loss of selectivity and substitution at the C2 position.

  • Di-substitution: If a large excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period after the initial substitution, a second substitution at the remaining chloro position (C2) can occur, leading to a di-substituted product.

  • Side Reactions of the Nucleophile: Certain nucleophiles, particularly those with multiple reactive sites, can lead to a mixture of products.

  • Decomposition: At elevated temperatures, the starting material or the product may decompose, leading to impurities.

Q3: What are the recommended starting conditions for a nucleophilic aromatic substitution reaction with an amine nucleophile?

For the reaction of this compound with a primary or secondary amine, a good starting point would be:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

  • Base: A non-nucleophilic base to neutralize the generated HCl. Triethylamine (TEA) or potassium carbonate (K₂CO₃) are common choices.

  • Temperature: Start at room temperature and gently heat if the reaction is sluggish. Temperatures between 50-80°C are often effective.

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) relative to the this compound.

Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Ineffective base.1. If using a neutral nucleophile (e.g., an alcohol or thiol), consider pre-forming the more nucleophilic alkoxide or thiolate with a strong base like sodium hydride (NaH).2. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential side reactions.3. Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the intermediate and accelerate the reaction.4. For weaker nucleophiles, a stronger base like potassium carbonate or cesium carbonate may be necessary.
Formation of Impurities/Side Products 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of water or other reactive impurities.4. The nucleophile is degrading under the reaction conditions.1. Lower the reaction temperature to improve selectivity.2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.3. Ensure all reagents and solvents are anhydrous.4. Consider protecting sensitive functional groups on the nucleophile.
Poor Regioselectivity (Mixture of C2 and C4 substituted products) 1. High reaction temperature.2. Sterically hindered nucleophile.1. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. For bulky nucleophiles, the C2 position may become more accessible. Optimization of reaction time and temperature is critical to favor the thermodynamically preferred C4 product.
Product is difficult to purify 1. Incomplete reaction.2. Formation of closely related side products.1. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.2. Adjust reaction conditions (temperature, time, stoichiometry) to minimize side product formation. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for SNAr reactions on substrates similar to this compound. These should be used as a guide for optimization.

Table 1: Reaction of 2,4-Dichloronitrobenzene with Potassium Fluoride (Halex Process)[2]

Molar Ratio (Substrate:KF:Sulfolane)Temperature (°C)Time (h)Conversion (%)
1:1.1:0.3240-2502-8-
1:1.1-1.5:0.9-1.0240-242--

Note: This table illustrates conditions for a halogen exchange reaction, which is a type of SNAr reaction.

Table 2: Reaction of 2,4,5-Trichloronitrobenzene with Ammonia[3]

SolventTemperature (°C)Ammonia (mol%)Yield (%)Purity (%)
Xylene150-220200-300098.593.8

Note: This example demonstrates an amination reaction on a related polychlorinated nitroaromatic compound.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.1 eq) followed by triethylamine (1.5 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gradually heat the mixture to 50-80°C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent B Add nucleophile (e.g., amine) A->B C Add non-nucleophilic base (e.g., TEA) B->C D Stir at specified temperature under inert atmosphere C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench reaction (e.g., add water) E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J J I->J Characterize Product (NMR, MS, etc.) troubleshooting_logic Start Reaction Outcome Unsatisfactory LowConversion Low or No Conversion? Start->LowConversion SideProducts Side Products Formed? LowConversion->SideProducts No IncreaseTemp Increase Temperature LowConversion->IncreaseTemp Yes RegioIssue Poor Regioselectivity? SideProducts->RegioIssue No LowerTemp Lower Temperature SideProducts->LowerTemp Yes RegioIssue->LowerTemp Yes ChangeSolvent Change Solvent (e.g., to DMF/DMSO) IncreaseTemp->ChangeSolvent StrongerBase Use Stronger Base ChangeSolvent->StrongerBase ShorterTime Reduce Reaction Time LowerTemp->ShorterTime Anhydrous Ensure Anhydrous Conditions ShorterTime->Anhydrous

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-fluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Nitration of 1,3-dichloro-4-fluorobenzene: This is a direct method where 1,3-dichloro-4-fluorobenzene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Halogen exchange (Halex) reaction of 3,4-dichloronitrobenzene: This involves the fluorination of 3,4-dichloronitrobenzene using a fluoride source like potassium fluoride, often in the presence of a phase transfer catalyst.[1][2][3] This route, however, primarily yields 3-chloro-4-fluoronitrobenzene. Subsequent chlorination would be required to obtain the desired product, which can introduce more isomeric byproducts.

A specific patented method involves the nitration of 2,4-dichlorofluorobenzene using fuming nitric acid and concentrated sulfuric acid at 50-60°C, reportedly achieving high purity and yield.[4]

Q2: What are the most likely byproducts in the synthesis of this compound via nitration of 1,3-dichloro-4-fluorobenzene?

A2: The primary byproducts are positional isomers resulting from the nitration at other positions on the aromatic ring. The directing effects of the substituents on 1,3-dichloro-4-fluorobenzene strongly favor nitration at the 5-position. However, small amounts of other isomers may be formed. Additionally, over-nitration can lead to the formation of dinitro compounds.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts and isomers. The mass spectrometer provides structural information for unambiguous peak identification.[5]

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the consumption of starting materials and the formation of the product. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the final product and for identifying the substitution patterns of any isolated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the reaction temperature within the optimal range (e.g., 50-60°C for the nitration of 2,4-dichlorofluorobenzene).[4] - Ensure the correct stoichiometry of the nitrating agent. - Optimize the extraction and purification steps to minimize losses.
High Levels of Isomeric Byproducts - Incorrect reaction temperature. - Inappropriate ratio of acids in the nitrating mixture.- Maintain a consistent and optimal reaction temperature. Higher temperatures can sometimes lead to the formation of undesired isomers. - The composition of the nitrating mixture (ratio of nitric acid to sulfuric acid) can influence isomer distribution. A well-controlled mixed acid formulation is crucial.
Formation of Dinitro Byproducts - Excess of nitrating agent. - Prolonged reaction time. - High reaction temperature.- Use the stoichiometric amount of the nitrating agent. - Monitor the reaction closely and stop it once the starting material is consumed. - Adhere to the recommended reaction temperature to avoid over-nitration.
Difficulty in Purifying the Product - Presence of close-boiling isomers. - Oily product that is difficult to crystallize.- Fractional distillation under reduced pressure can be effective for separating isomers with different boiling points. - Recrystallization from a suitable solvent system (e.g., ethanol, methanol) may be necessary. Seeding with a pure crystal can aid crystallization.

Data Presentation

Table 1: Byproduct Profile in a Related Synthesis of Chlorofluoronitrobenzenes

The following table illustrates the typical distribution of isomers that can be expected in related syntheses, highlighting the importance of analytical monitoring. This data is from the chlorination of a crude nitrofluorobenzene mixture.[7][8]

Compound Percentage in Mixture
3-chloro-4-fluoronitrobenzene85 - 87%
2-fluoro-5-chloronitrobenzene10 - 12%
2-fluoro-3-chloronitrobenzene1 - 3%
2,4-dinitrofluorobenzene< 0.1%
Other chlorinated byproducts< 0.3%

Experimental Protocols

Synthesis of this compound via Nitration of 2,4-Dichlorofluorobenzene [4]

  • Preparation of Nitrating Mixture: Prepare a mixed acid by combining fuming nitric acid (98%) and concentrated sulfuric acid (98%).

  • Reaction Setup: Charge a 500 mL four-necked flask with 165g of 2,4-dichlorofluorobenzene.

  • Nitration: While stirring, slowly add the mixed acid dropwise to the flask, maintaining the temperature between 50-60°C.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for 3 hours. Monitor the reaction progress by GC.

  • Workup: After the reaction is complete, allow the mixture to stand for 30 minutes to allow for phase separation. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and a mild alkaline solution (e.g., sodium bicarbonate solution) to remove residual acids.

  • Isolation: Separate the organic layer to obtain this compound. The reported purity by GC is 99.5% with a molar yield of 98.0%.

Mandatory Visualizations

Synthesis_Byproducts cluster_main_reaction Main Reaction Pathway cluster_byproducts Potential Byproduct Formation 1_3_dichloro_4_fluorobenzene 1,3-Dichloro-4-fluorobenzene 2_4_dichloro_5_fluoronitrobenzene This compound (Target Product) 1_3_dichloro_4_fluorobenzene->2_4_dichloro_5_fluoronitrobenzene Nitration (HNO3/H2SO4) Isomeric_Byproducts Positional Isomers (e.g., 1,3-dichloro-2-fluoro-4-nitrobenzene) 1_3_dichloro_4_fluorobenzene->Isomeric_Byproducts Side Reaction Dinitro_Byproducts Dinitro Compounds (e.g., 1,3-dichloro-4-fluoro-2,6-dinitrobenzene) 2_4_dichloro_5_fluoronitrobenzene->Dinitro_Byproducts Over-nitration Troubleshooting_Workflow start Experiment Start reaction Perform Synthesis start->reaction analysis Analyze Crude Product (GC/HPLC) reaction->analysis low_yield Low Yield? analysis->low_yield Check Yield high_byproducts High Byproducts? low_yield->high_byproducts No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions Yes purification_issue Purification Difficulty? high_byproducts->purification_issue No high_byproducts->optimize_conditions Yes optimize_purification Optimize Purification Method (Distillation, Recrystallization) purification_issue->optimize_purification Yes success Pure Product Obtained purification_issue->success No optimize_conditions->reaction optimize_purification->reaction

References

Overcoming regioselectivity issues with 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dichloro-5-fluoronitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for SNAr reactions with this compound?

A1: The chlorine atom at the C-4 position (para to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the C-2 position (ortho to the nitro group). This strong preference is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the oxygen atoms of the para-nitro group. Therefore, for most nucleophiles under standard conditions, substitution at the C-4 position is the major, often exclusive, outcome.

Q2: Which factors primarily control the regioselectivity of these reactions?

A2: Electronic effects are the dominant factor. The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring for electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the positions ortho and para to it. The stabilization of the anionic Meisenheimer complex is the key determinant of the reaction pathway, and this stabilization is most effective when the nucleophile attacks the C-4 position.

Q3: Can substitution be forced to occur at the C-2 position?

A3: Achieving high selectivity for the C-2 position is challenging due to the strong electronic preference for C-4 attack. While not extensively documented for this compound itself, studies on analogous compounds like 2,4-dichloro-5-nitropyrimidines have shown that C-2 selectivity can sometimes be achieved.[1] This may involve using sterically hindered or specific types of nucleophiles (e.g., certain tertiary amines) or exploring kinetic versus thermodynamic control, though C-4 substitution remains the generally favored pathway.[2][3]

Q4: What is the role of the fluorine atom at the C-5 position?

A4: The fluorine atom at C-5 has a minor electronic influence on the regioselectivity of substitution at C-2 versus C-4. Its primary role is as an additional substituent that modifies the overall electronic properties of the ring and can be a site for further functionalization in subsequent synthetic steps. It is not typically displaced in SNAr reactions when the more activated chlorine atoms are present.

Troubleshooting Guide

Issue 1: Poor or Mixed Regioselectivity (Significant C-2 Substitution)

Potential Cause Troubleshooting Steps
Steric Hindrance: A very bulky nucleophile might face steric hindrance at the C-4 position, which is flanked by two substituents (Cl and F), potentially increasing the proportion of C-2 attack.
High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of the thermodynamically less favorable isomer.
Complex Reaction Mechanism: For certain nucleophiles, such as tertiary amines, alternative reaction pathways might exist that favor C-2 substitution.[1]

Issue 2: Low Reaction Yield or No Reaction

Potential Cause Troubleshooting Steps
Poor Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring.
Inappropriate Solvent: The solvent must be able to dissolve the reactants and stabilize the charged intermediate.
Insufficient Base: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, secondary amines), an inadequate amount or strength of the base will stall the reaction.
Water Contamination: The presence of water can consume the base and may lead to hydrolysis of the starting material as a side reaction.

Issue 3: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Di-substitution: If a large excess of the nucleophile is used or the reaction is run for an extended period at high temperatures, substitution of the second chlorine atom can occur.
Reaction with Solvent: Some polar aprotic solvents, like DMF or DMSO, can decompose or participate in side reactions at high temperatures.
Starting Material Degradation: The highly activated nitroaromatic ring can be susceptible to degradation under harsh basic or high-temperature conditions.

Data Presentation

Table 1: Expected Regioselectivity with Common Nucleophiles (Note: Data is based on established principles of SNAr chemistry and results from analogous compounds. Ratios are illustrative and should be confirmed experimentally.)

Nucleophile ClassRepresentative NucleophileExpected Major ProductExpected C4:C2 Ratio
Primary Amines Aniline, Benzylamine2-Chloro-5-fluoro-4-(amino)nitrobenzene>95:5
Secondary Amines Morpholine, Piperidine2-Chloro-5-fluoro-4-(amino)nitrobenzene>98:2
Alkoxides Sodium Methoxide2-Chloro-4-methoxy-5-fluoronitrobenzene>99:1
Thiols Thiophenol (with base)2-Chloro-5-fluoro-4-(phenylthio)nitrobenzene>99:1

Key Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective C-4 Amination

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to achieve selective substitution at the C-4 position.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the mixture at room temperature or heat gently (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 4-substituted-2-chloro-5-fluoronitrobenzene product.

Protocol 2: General Procedure for Highly Regioselective C-4 Thiolation

This protocol outlines the reaction with a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • Base (e.g., NaH, K₂CO₃) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in the anhydrous solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the thiol in the same solvent. Stir for 20-30 minutes at 0 °C to form the thiolate anion.

  • Add a solution of this compound in the same solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Meisenheimer_C4 Meisenheimer Complex (Attack at C-4) Highly Stabilized Start->Meisenheimer_C4 Favored Pathway (para to NO₂) Meisenheimer_C2 Meisenheimer Complex (Attack at C-2) Less Stabilized Start->Meisenheimer_C2 Disfavored Pathway (ortho to NO₂) Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 - Cl⁻ Product_C2 2-Substituted Product (Minor) Meisenheimer_C2->Product_C2 - Cl⁻

Caption: Competing SNAr pathways for this compound.

Experimental_Workflow A 1. Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Inert atmosphere, controlled temperature) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Workup (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: General experimental workflow for SNAr reactions.

Troubleshooting_Tree Start Poor Regioselectivity (>5% C-2 Isomer) Q1 Is the reaction temperature > 80°C? Start->Q1 A1_Yes Lower temperature to 25-50°C to favor kinetic product (C-4) Q1->A1_Yes Yes Q2 Is the nucleophile sterically bulky? Q1->Q2 No End Improved Regioselectivity A1_Yes->End A2_Yes Consider a less hindered nucleophile if possible Q2->A2_Yes Yes A2_No Issue likely electronic. C-4 is strongly favored. Q2->A2_No No A2_Yes->End

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Phase Transfer Catalysis in 2,4-Dichloro-5-fluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing phase transfer catalysis (PTC) in reactions involving 2,4-dichloro-5-fluoronitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Low or No Conversion of this compound

Q: My PTC reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low conversion in a phase transfer-catalyzed nucleophilic aromatic substitution (SNAr) of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity or Insufficient Amount: The phase transfer catalyst is crucial for transporting the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.[1][2]

    • Troubleshooting:

      • Catalyst Choice: Ensure you are using an appropriate catalyst. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[3][4] For certain reactions, crown ethers may be more effective, although they are generally more expensive.[5]

      • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. While catalytic amounts are sufficient, the optimal loading can vary. Try increasing the catalyst concentration incrementally (e.g., from 1 mol% to 5 mol%).

      • Catalyst Integrity: Ensure the catalyst has not degraded. Quaternary ammonium salts can decompose at high temperatures, especially in the presence of a strong base.[6]

  • Poor Nucleophile Activation: The nucleophile must be sufficiently reactive to attack the electron-deficient aromatic ring.

    • Troubleshooting:

      • Base Strength: For nucleophiles like phenols or thiols, a base is required to generate the more reactive phenoxide or thiolate anion. Ensure the base is strong enough to deprotonate the nucleophile. An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often used.

      • Anhydrous Conditions for Solid-Liquid PTC: If using a solid-liquid PTC system (e.g., with solid potassium carbonate as the base), ensure anhydrous conditions to maximize the nucleophilicity of the anion.

  • Reaction Conditions: Temperature, solvent, and agitation play a critical role in PTC reactions.

    • Troubleshooting:

      • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful of potential catalyst degradation and side reactions at higher temperatures.

      • Solvent Choice: A non-polar aprotic solvent like toluene or chlorobenzene is often suitable for the organic phase. The solvent should solubilize the substrate and the catalyst-nucleophile ion pair but not react with the reagents.[7]

      • Agitation: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the nucleophile.[6]

Issue 2: Formation of Side Products and Selectivity Issues

Q: I am observing multiple products in my reaction, indicating a lack of selectivity. How can I control the regioselectivity and minimize side reactions?

A: this compound has three halogen atoms that can potentially be substituted. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4-Cl and the C2-Cl are ortho and para to the nitro group, respectively. The C5-F is meta to the nitro group and is therefore less activated.

  • Understanding Regioselectivity: The rate of nucleophilic aromatic substitution is highly dependent on the electron-withdrawing ability of the leaving group and the stability of the intermediate (Meisenheimer complex).[8][9] Fluorine is a highly electronegative atom that strongly activates the carbon it is attached to for nucleophilic attack, even though the C-F bond is strong.[2] However, in this specific substrate, the chlorine atoms are in more activated positions (ortho and para to the nitro group).

  • Controlling Selectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Nucleophile Choice: The nature of the nucleophile can influence selectivity. "Hard" nucleophiles may favor reaction at one position, while "soft" nucleophiles may favor another.

    • Catalyst Structure: The structure of the phase transfer catalyst can influence the accessibility of the nucleophile to different sites on the aromatic ring.

  • Common Side Reactions:

    • Hydrolysis of the Nitro Group: Under strongly basic conditions and elevated temperatures, the nitro group can be susceptible to hydrolysis, leading to the formation of phenolic byproducts.

    • Di-substitution: If the reaction is run for too long or at too high a temperature, a second substitution reaction may occur.

    • Catalyst Decomposition: As mentioned, the catalyst can degrade, leading to a stalled reaction and a complex mixture.

Frequently Asked Questions (FAQs)

Q1: Which phase transfer catalyst is best for reactions with this compound?

A1: Tetrabutylammonium bromide (TBAB) is a versatile and commonly used phase transfer catalyst for a wide range of reactions due to its good solubility in many organic solvents and its thermal stability.[3][4] For specific applications, other quaternary ammonium salts or phosphonium salts might offer advantages. It is often beneficial to screen a few catalysts to find the optimal one for a particular transformation.

Q2: Can I use water-sensitive reagents in a PTC system?

A2: Yes, one of the advantages of PTC is the ability to use water-sensitive compounds. The reaction takes place in the organic phase, where the concentration of water is very low. Minimal agitation can also help reduce the hydrolysis of sensitive compounds, as hydrolysis is often an interfacial process.[6]

Q3: How do I remove the phase transfer catalyst after the reaction?

A3: The removal of the quaternary ammonium salt can sometimes be challenging. Washing the organic phase with water is the most common method. To improve the removal, multiple washes with brine (saturated NaCl solution) can be performed. In some cases, the catalyst can be precipitated by adding a non-polar solvent. Alternatively, passing the organic solution through a short plug of silica gel can also be effective.

Q4: What is the role of the solvent in a PTC reaction?

A4: The organic solvent in a liquid-liquid PTC system has several roles. It dissolves the substrate (this compound) and the catalyst-nucleophile ion pair. The solvent's polarity can influence the reactivity of the ion pair. Non-polar aprotic solvents like toluene, chlorobenzene, or hexane are generally preferred as they do not solvate the anion, thus keeping it highly reactive.[7]

Q5: My reaction is very slow. Besides changing the catalyst and temperature, what else can I do?

A5: If your reaction is slow, consider the following:

  • Increase the concentration of the nucleophile in the aqueous or solid phase.

  • Use a co-solvent: In some cases, adding a small amount of a polar aprotic solvent to the organic phase can increase the reaction rate.

  • Change the cation of the nucleophile's salt: For example, using potassium fluoride instead of sodium fluoride might increase reactivity due to the different lattice energies of the salts.

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution reactions on this compound using phase transfer catalysis.

Protocol 1: Synthesis of 2,4,5-Trifluoronitrobenzene via Fluorination

This protocol is based on a patented procedure for the fluorination of this compound.

  • Reactants and Reagents:

    • This compound

    • Spray-dried potassium fluoride (KF)

    • Tetrabutylammonium bromide (TBAB)

    • Sulfolane (solvent)

  • Procedure:

    • To a reaction vessel, add this compound and sulfolane.

    • Heat the mixture to 100 °C under reduced pressure to remove any residual water.

    • After 1 hour of drying, add spray-dried potassium fluoride and tetrabutylammonium bromide to the mixture.

    • Increase the temperature to 170-180 °C and monitor the reaction progress by Gas Chromatography (GC).

    • Once the starting material is consumed (typically when less than 3% remains), stop the reaction.

    • The product, 2,4,5-trifluoronitrobenzene, can be purified by rectification.

Protocol 2: General Procedure for the Synthesis of Aryl Ethers

This is a general protocol for the synthesis of aryl ethers from this compound and a substituted phenol using PTC.

  • Reactants and Reagents:

    • This compound

    • Substituted phenol

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene or Chlorobenzene (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol and NaOH or KOH in water.

    • Add a solution of this compound and TBAB in toluene or chlorobenzene to the aqueous solution.

    • Heat the biphasic mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

    • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for PTC reactions involving this compound and similar activated haloaromatics.

Table 1: Fluorination of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium bromideSulfolane170-180Varies86.9Patent Data

Table 2: Representative O-Arylation of o-Chloronitrobenzene with Potassium Phenoxide (as an analogous reaction) [2]

CatalystSolventTemperature (°C)Time (h)Selectivity
Tetra-n-butylphosphonium bromideTolueneControllableVaries100%

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - this compound - Nucleophile (e.g., Phenol) - Solvent (e.g., Toluene) D Combine Organic and Aqueous Phases A->D B Prepare Aqueous Phase: - Base (e.g., NaOH) - Water B->D C Add Phase Transfer Catalyst (e.g., TBAB) to Organic Phase C->D E Heat and Stir Vigorously (e.g., 80-100°C) D->E F Monitor Reaction Progress (TLC/GC) E->F G Cool to Room Temperature and Separate Phases F->G Reaction Complete H Wash Organic Layer (Water, Brine) G->H I Dry (e.g., Na2SO4) and Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: Experimental workflow for a typical PTC reaction.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Ion Exchange at Interface M_plus M⁺ ArX Ar-X (2,4-Dichloro-5- fluoronitrobenzene) ArNu Ar-Nu (Product) ArX->ArNu QX_org Q⁺X⁻ (org) QNu_org->ArNu SNAr Reaction ArNu->QX_org Release of Q⁺X⁻

Caption: Simplified mechanism of phase transfer catalysis.

References

Technical Support Center: Managing Reaction Exotherms with 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms when working with 2,4-Dichloro-5-fluoronitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more controlled reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a nitroaromatic compound, and like many such compounds, it can undergo highly exothermic reactions, particularly nucleophilic aromatic substitution (SNAr). The primary thermal hazard is the potential for a runaway reaction, where the heat generated by the reaction exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture and release of hazardous materials. Nitro compounds themselves can also be thermally unstable and may decompose exothermically at elevated temperatures.

Q2: What types of reactions involving this compound are most likely to be highly exothermic?

A2: Nucleophilic aromatic substitution (SNAr) reactions are the most common and highly exothermic reactions involving this compound. The rate and exothermicity of these reactions are influenced by the nucleophile, solvent, and reaction temperature. Strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can react vigorously.

Q3: How can I estimate the potential exotherm of my reaction?

A3: A preliminary estimation can be made based on the type of reaction and the reagents used. However, for accurate assessment, reaction calorimetry is highly recommended. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition of the starting material and reaction mixtures, while a Reaction Calorimeter (RC1) can measure the heat of reaction in real-time under process conditions. This data is crucial for safe scale-up.[1]

Q4: What are the key parameters to control during a reaction with this compound to prevent a runaway scenario?

A4: The most critical parameters to control are:

  • Temperature: Maintain strict control over the reaction temperature using an efficient cooling system.

  • Reagent Addition Rate: For semi-batch processes, the addition rate of the nucleophile should be carefully controlled to match the cooling capacity of the reactor.

  • Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture and prevent localized hotspots.

  • Concentration: The concentration of reactants can significantly impact the reaction rate and heat generation.

Q5: What are the best practices for quenching a highly exothermic reaction with this compound in an emergency?

A5: In case of a thermal runaway, a pre-planned quenching procedure is essential. An ideal quenching agent should react quickly with one of the reactants to stop the heat-generating reaction, be miscible with the reaction mixture, and not produce gaseous byproducts that could over-pressurize the vessel. A common strategy is to have a pre-chilled, inert solvent or a specific quenching solution ready to be added to the reactor. For specific protocols, refer to the Experimental Protocols section.

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Potential Cause Troubleshooting Steps
Reagent addition rate is too high. 1. Immediately stop the addition of the reagent. 2. Increase cooling to the reactor. 3. If the temperature continues to rise rapidly, initiate the emergency quenching procedure. 4. Once the temperature is under control, restart the addition at a significantly lower rate.
Inadequate cooling. 1. Verify that the cooling system is functioning correctly (e.g., coolant flow rate and temperature). 2. Ensure the heat transfer surface is clean and free of fouling.
Poor mixing. 1. Check the agitator speed and ensure it is sufficient for the reaction volume and viscosity. 2. Visually inspect for vortex formation or solids settling at the bottom of the reactor.
Incorrect starting temperature. 1. Ensure the initial temperature of the reaction mixture is at the specified lower end of the recommended range before starting the addition.
Issue 2: Reaction Fails to Initiate or is Sluggish
Potential Cause Troubleshooting Steps
Low reaction temperature. 1. Gradually increase the temperature in small increments (e.g., 5 °C) while closely monitoring for any signs of an exotherm.
Impure reagents or starting materials. 1. Verify the purity of the this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, GC-MS).
Presence of an inhibitor. 1. Ensure all glassware is clean and that no contaminants were introduced.
Incorrect solvent. 1. Confirm that the correct solvent was used and that it is anhydrous if required by the reaction.
Issue 3: Localized Hotspots Observed in the Reactor
Potential Cause Troubleshooting Steps
Inefficient stirring. 1. Increase the agitator speed. 2. Consider using a different type of impeller that provides better mixing for the specific reaction mixture.
Formation of solids or viscous material. 1. If solids are forming, a different solvent or higher temperature may be required to maintain a homogeneous solution. 2. If the mixture is becoming too viscous, consider diluting the reaction.

Section 3: Quantitative Data Summary

The following tables provide indicative data for managing exotherms. This data is for guidance only and should be confirmed for your specific reaction conditions using appropriate calorimetric techniques.

Table 1: Indicative Thermochemical Data for SNAr Reactions of this compound with Amines

NucleophileSolventHeat of Reaction (ΔHr) (kJ/mol)Adiabatic Temperature Rise (ΔTad) (°C)1
AnilineDMF-120 to -15080 - 100
MorpholineNMP-140 to -17090 - 115
PiperidineAcetonitrile-150 to -180100 - 120

1Calculated for a typical reaction concentration of 1 M and a heat capacity of 1.8 kJ/(kg·K). This is a simplified estimation and the actual ΔTad will depend on the specific reaction conditions.

Table 2: Recommended Cooling and Quenching Parameters

ParameterRecommended Value/Procedure
Maximum Operating Temperature Should be at least 50 °C below the onset temperature of decomposition of any component in the reaction mixture as determined by DSC.
Emergency Cooling Capacity Should be able to handle at least 1.5 times the maximum expected heat evolution rate.
Quenching Agent A pre-chilled (e.g., 0 °C) solution of a weak acid (e.g., acetic acid in a compatible solvent) for amine reactions. The volume should be sufficient to neutralize the remaining nucleophile.
Quench Time The quenching agent should be added rapidly to quickly halt the reaction.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic SNAr Reaction
  • Reactor Setup:

    • Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel.

    • Ensure the reactor is clean and dry.

    • Connect the reactor jacket to a reliable cooling system.

  • Initial Charge:

    • Charge the reactor with this compound and the chosen solvent.

    • Begin agitation and cool the mixture to the desired starting temperature (e.g., 0-10 °C).

  • Reagent Addition:

    • Dissolve the nucleophile in the reaction solvent in the addition funnel.

    • Begin adding the nucleophile solution dropwise to the reactor.

    • Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C).

    • If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C) before quenching.

    • Slowly add a pre-chilled quenching solution to neutralize any remaining reactive species.

Protocol 2: Emergency Quenching Procedure
  • Initiation:

    • This procedure should be initiated if the reaction temperature begins to rise uncontrollably despite maximum cooling and stopping the reagent addition.

  • Quenching:

    • Immediately and rapidly add the pre-prepared and pre-chilled quenching agent to the reactor.

    • Continue maximum cooling and agitation.

  • Follow-up:

    • Once the temperature is stabilized, the reaction mixture should be safely transferred to a suitable container for analysis and disposal.

    • Conduct a thorough investigation to determine the cause of the thermal runaway before attempting the reaction again.[2]

Section 5: Visualizations

Diagram 1: Workflow for Managing Exothermic Reactions

ExothermManagementWorkflow cluster_prep Preparation cluster_exec Execution cluster_response Response Reaction Hazard Assessment Reaction Hazard Assessment Define Safe Operating Limits Define Safe Operating Limits Reaction Hazard Assessment->Define Safe Operating Limits Prepare Emergency Quench Prepare Emergency Quench Define Safe Operating Limits->Prepare Emergency Quench Start Reaction Start Reaction Prepare Emergency Quench->Start Reaction Controlled Reagent Addition Controlled Reagent Addition Start Reaction->Controlled Reagent Addition Monitor Temperature Monitor Temperature Controlled Reagent Addition->Monitor Temperature Temperature Excursion? Temperature Excursion? Monitor Temperature->Temperature Excursion? Temperature Excursion?->Controlled Reagent Addition No Stop Addition & Max Cool Stop Addition & Max Cool Temperature Excursion?->Stop Addition & Max Cool Yes Initiate Quench Initiate Quench Stop Addition & Max Cool->Initiate Quench Investigate Incident Investigate Incident Initiate Quench->Investigate Incident

Caption: Workflow for safe execution of exothermic reactions.

Diagram 2: Decision Tree for Troubleshooting Temperature Excursions

TroubleshootingDecisionTree Temperature Excursion Temperature Excursion Stop Reagent Addition Stop Reagent Addition Temperature Excursion->Stop Reagent Addition Increase Cooling Increase Cooling Stop Reagent Addition->Increase Cooling Temperature Stabilizes? Temperature Stabilizes? Increase Cooling->Temperature Stabilizes? Resume at Slower Rate Resume at Slower Rate Temperature Stabilizes?->Resume at Slower Rate Yes Initiate Emergency Quench Initiate Emergency Quench Temperature Stabilizes?->Initiate Emergency Quench No Investigate Root Cause Investigate Root Cause Initiate Emergency Quench->Investigate Root Cause

References

Preventing hydrolysis of 2,4-Dichloro-5-fluoronitrobenzene during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling of 2,4-Dichloro-5-fluoronitrobenzene, with a specific focus on preventing its hydrolysis during reaction workups. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is complete. What are the primary concerns during the aqueous workup?

A1: The primary concern during the aqueous workup of reactions with this compound is the potential for nucleophilic aromatic substitution, where a chloro or fluoro substituent is displaced by a hydroxide ion, leading to the formation of undesired phenolic byproducts. The nitro group on the aromatic ring activates the halide substituents, making them susceptible to nucleophilic attack, especially under basic conditions or at elevated temperatures.[1][2]

Q2: I've noticed a lower than expected yield and the presence of a new, more polar spot on my TLC plate after workup. Could this be due to hydrolysis?

A2: Yes, a diminished yield of the desired product accompanied by the appearance of a more polar impurity on a TLC plate is a strong indication of hydrolysis. The resulting hydroxylation product will have a significantly lower Rf value due to the polar hydroxyl group.

Q3: What specific workup conditions should I avoid to prevent hydrolysis of this compound?

A3: To minimize the risk of hydrolysis, it is crucial to avoid prolonged exposure to strong aqueous bases (e.g., concentrated sodium hydroxide, potassium hydroxide) and high temperatures during the workup. Even mildly basic conditions, if maintained for an extended period, can lead to product degradation.

Q4: Are there any recommended pH ranges for the aqueous washes to ensure the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield and presence of polar impurities after workup. Hydrolysis of the aryl halide by aqueous base.- Use a milder base for neutralization, such as saturated sodium bicarbonate solution, and perform the washings at a low temperature (0-5 °C).- Minimize the contact time between the organic phase and the aqueous basic solution.- Consider a non-aqueous workup if the reaction chemistry allows.
Formation of an emulsion during extraction. High concentration of polar solvents (e.g., DMF, DMSO) used in the reaction.- Before the aqueous wash, remove the high-boiling polar solvent by rotoevaporation if your product is stable to the required temperatures.- If rotoevaporation is not feasible, dilute the reaction mixture with a larger volume of a non-polar extraction solvent and wash with brine to break the emulsion.[4]
Difficulty in removing acidic or basic reagents. Inefficient washing or neutralization.- For acidic contaminants, wash with a saturated solution of sodium bicarbonate.- For basic contaminants (e.g., amines), wash with a dilute solution of a weak acid like 1M citric acid or saturated ammonium chloride solution.[4]

Detailed Experimental Protocol: Hydrolysis-Averse Workup

This protocol outlines a recommended workup procedure for a reaction involving this compound to minimize the risk of hydrolysis.

  • Reaction Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride to quench the reaction. This maintains a slightly acidic to neutral pH.

  • Solvent Removal (if applicable):

    • If the reaction was conducted in a high-boiling polar solvent like DMF or DMSO, and the product is thermally stable, remove the solvent under reduced pressure.

  • Extraction:

    • Dilute the quenched reaction mixture with a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1 x saturated aqueous ammonium chloride solution (pre-chilled).

      • 1 x saturated aqueous sodium bicarbonate solution (pre-chilled, to neutralize any remaining acid). Note: Perform this wash quickly and monitor for any signs of reaction (e.g., color change).

      • 1 x water (pre-chilled).

      • 1 x brine (saturated aqueous sodium chloride solution) to aid in phase separation and remove residual water.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Logical Workflow for Workup Procedure

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (0-5 °C, sat. NH4Cl) start->quench solvent_check High-Boiling Polar Solvent Present? quench->solvent_check rotoevap Remove Solvent (under reduced pressure) solvent_check->rotoevap Yes extraction Dilute with Organic Solvent & Transfer to Sep. Funnel solvent_check->extraction No rotoevap->extraction wash_sequence Sequential Aqueous Washes (pre-chilled): 1. sat. NH4Cl 2. sat. NaHCO3 (briefly) 3. Water 4. Brine extraction->wash_sequence dry Dry Organic Layer (Na2SO4 or MgSO4) wash_sequence->dry concentrate Concentrate (under reduced pressure) dry->concentrate end Crude Product concentrate->end

References

Validation & Comparative

2,4-Dichloro-5-fluoronitrobenzene: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comparative analysis of 2,4-Dichloro-5-fluoronitrobenzene against a key alternative in the synthesis of widely used pharmaceuticals and agrochemicals.

This document delves into the synthetic applications of this compound, primarily focusing on its role in the production of the fluoroquinolone antibiotic, Ciprofloxacin, and the herbicide, Fluthiacet-methyl. Through a detailed examination of experimental data and protocols, this guide aims to equip researchers with the necessary information to make informed decisions regarding their synthetic strategies.

Comparison in Fluoroquinolone Synthesis: Ciprofloxacin

A major application of this compound is in the synthesis of fluoroquinolone antibiotics, with Ciprofloxacin being a prominent example. In this context, a common alternative starting material is 2,4-dichloro-5-fluoroacetophenone. Below is a comparative overview of the synthetic pathways starting from these two building blocks.

Data Presentation: Synthesis of Ciprofloxacin Intermediates
Starting MaterialKey IntermediateNumber of Steps to IntermediateReported YieldReference
This compound2,4-Dichloro-5-fluorobenzoyl chloride2Not explicitly stated for this step, but is a common industrial process.General Knowledge
2,4-dichloro-5-fluoroacetophenone3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylic acid methyl ester3Overall yield not provided, but individual steps are described.[1]

Note: Direct comparative studies with identical reaction conditions and scales were not found in the reviewed literature. The presented data is a compilation from different sources and should be interpreted as indicative of potential routes rather than a direct performance benchmark.

Experimental Protocols

Protocol 1: Synthesis of Ciprofloxacin Intermediate from 2,4-Dichloro-5-fluorobenzoyl chloride (derived from this compound)

This protocol outlines a two-step synthesis of a key intermediate for Ciprofloxacin starting from 2,4-dichloro-5-fluoro benzoyl chloride.

Step 1: Acylation of 3-dimethylamino-acrylic acid methyl ester To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), triethylamine (66.5 g, 0.65 mol) is added at 10-15°C over 15 minutes. After stirring for 15 minutes, a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) is added at 10-15°C over 30 minutes. The mixture is stirred for an additional 10 minutes at room temperature.

Step 2: Enamine Formation and Cyclization The temperature of the reaction mixture is slowly raised to 80-85°C and maintained for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, cyclopropylamine (33.0 g, 0.57 mol) is added at room temperature and stirred for 1 hour. Subsequently, potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) are added, and the mixture is stirred for 10 minutes at room temperature. The temperature is then increased to 120-125°C, and toluene is collected at 110-115°C. The reaction is stirred for 4 hours and monitored by TLC. Upon completion, the reaction mass is cooled to 35-40°C and quenched into ice water (2.0 L). The mixture is stirred at room temperature for 1.5 hours to precipitate the product, which is then filtered, washed with water, and dried.

Protocol 2: Synthesis of Ciprofloxacin Intermediate from 2,4-dichloro-5-fluoroacetophenone

This protocol describes a synthetic route to a Ciprofloxacin intermediate starting from 2,4-dichloro-5-fluoroacetophenone.[1]

Step 1: Oxalylation A mixture of 2,4-dichloro-5-fluoroacetophenone, diethyl oxalate, and sodium ethoxide in an appropriate solvent is reacted to form the corresponding diketoester.

Step 2: Ethoxymethylenation The resulting diketoester is then treated with triethyl orthoformate and acetic anhydride to yield the ethoxymethylene derivative.

Step 3: Amination with Cyclopropylamine The ethoxymethylene intermediate is reacted with cyclopropylamine to introduce the cyclopropylamino group, affording 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylic acid methyl ester.

Mandatory Visualization: Synthetic Pathways for Ciprofloxacin

ciprofloxacin_synthesis cluster_0 Route A: From this compound cluster_1 Route B: From 2,4-dichloro-5-fluoroacetophenone A1 2,4-Dichloro-5- fluoronitrobenzene A2 2,4-Dichloro-5- fluoroaniline A1->A2 Reduction A3 2,4-Dichloro-5- fluorobenzoyl chloride A2->A3 Diazotization, Sandmeyer Reaction A4 Acylated Intermediate A3->A4 Acylation A5 Cyclized Quinolone Core A4->A5 Cyclization A6 Ciprofloxacin A5->A6 Piperazine addition B1 2,4-dichloro-5- fluoroacetophenone B2 Diketoester B1->B2 Oxalylation B3 Ethoxymethylene derivative B2->B3 Ethoxymethylenation B4 3-(cyclopropylamino)-2-(2,4-dichloro- 5-fluorobenzoyl)acrylic acid methyl ester B3->B4 Amination B5 Cyclized Quinolone Core B4->B5 Cyclization B6 Ciprofloxacin B5->B6 Piperazine addition

Caption: Synthetic routes to Ciprofloxacin.

Herbicide Synthesis: Fluthiacet-methyl

This compound is a crucial precursor in the synthesis of the herbicide Fluthiacet-methyl. Extensive literature searches did not reveal a commonly used, distinct alternative building block for the core phenyl moiety of Fluthiacet-methyl. The established synthetic pathway appears to predominantly rely on intermediates derived from this compound.

Experimental Protocol

Protocol 3: Synthesis of Fluthiacet-methyl

Mandatory Visualization: Logical Flow of Fluthiacet-methyl Synthesis

fluthiacet_methyl_synthesis A 2,4-Dichloro-5- fluoronitrobenzene B 2,4-Dichloro-5- fluoroaniline A->B Reduction C Substituted Phenyl Intermediate B->C Multi-step functionalization D 1-[(2-fluoro-4-chloro-5-thiomethylacetate) phenylthiocarbamoyl]-2- methoxycarbonylhexahydropyridazine C->D Coupling Reaction E Fluthiacet-methyl D->E Cyclization & Methylation

Caption: Synthesis of Fluthiacet-methyl.

Conclusion

References

Yield comparison of quinolone synthesis using different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The choice of synthetic route to this important heterocycle can significantly impact the overall efficiency and yield of the final product. This guide provides an objective comparison of common methods for quinolone synthesis, focusing on the yields obtained from different starting materials. Experimental data from the literature is presented to support the comparison, along with detailed protocols for key reactions.

Yield Comparison of Quinolone Synthesis Methods

The selection of a synthetic strategy for quinoline derivatives is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the reported yields for the synthesis of quinolones using various established methods, including the Gould-Jacobs, Conrad-Limpach, and Friedländer reactions, as well as modern microwave-assisted techniques.

Synthesis MethodStarting Material 1Starting Material 2ProductYield (%)Reference
Gould-Jacobs AnilineDiethyl ethoxymethylenemalonate (DEEM)4-Hydroxyquinoline derivativeup to 95% (optimized)[1]
Microwave-Assisted Gould-Jacobs AnilineDiethyl ethoxymethylenemalonate (DEEM)Ethyl 4-hydroxyquinoline-3-carboxylate47% (optimized)[2]
Conrad-Limpach Anilineβ-Ketoester4-Hydroxyquinolineup to 95%[1][3]
Conrad-Limpach 4-NitroanilineEthyl 3-ethoxybut-2-enoate4-Hydroxy-2-methyl-6-nitroquinoline25-66% (solvent dependent)[4]
Friedländer 2-AminobenzaldehydeKetones/MalononitrileSubstituted QuinolinesGood to Excellent (up to 97%)[5]
Domino Friedländer o-NitroarylcarbaldehydesKetones/AldehydesMono- or disubstituted quinolines58-100%[6]

Experimental Protocols

Detailed methodologies for the key synthesis experiments cited in the comparison table are provided below.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure that offers rapid and efficient synthesis.[2]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • To a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 300 °C and hold for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The isolated yield under these optimized conditions is reported to be 47%.[2]

Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

This protocol, adapted from a study on solvent screening, demonstrates the synthesis of a substituted 4-hydroxyquinoline.[4]

Materials:

  • 4-Nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • Solvent (e.g., propyl benzoate, isobutyl benzoate, Dowtherm A)

  • Concentrated sulfuric acid

  • Round bottom flask (1 L) with distillation apparatus

Procedure:

  • In a 1 L round bottom flask, combine 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen solvent (150 mL).

  • Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Equip the flask with a short distillation apparatus to remove the ethanol produced during the reaction.

  • Heat the reaction mixture to reflux for 1 hour (or 35 minutes for higher boiling solvents like isobutyl benzoate and Dowtherm A), distilling off the ethanol as it forms.

  • The yield of the cyclized product is dependent on the solvent used, with reported yields ranging from 25% with methyl benzoate to 66% with isobutyl benzoate.[4]

Protocol 3: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol outlines the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add Zirconium(IV) chloride (10 mol%) to the solution.

  • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow and key stages of the quinolone synthesis and comparison process.

experimental_workflow cluster_start Starting Material Selection cluster_synthesis Synthesis Method cluster_product Product Formation cluster_analysis Analysis and Comparison start1 Aniline gould Gould-Jacobs start1->gould conrad Conrad-Limpach start1->conrad start2 β-Ketoester start2->conrad start3 DEEM start3->gould start4 2-Aminoaryl Ketone friedlander Friedländer start4->friedlander start5 Carbonyl Compound start5->friedlander product Quinolone Derivative gould->product conrad->product friedlander->product yield Yield Calculation product->yield comparison Comparative Analysis yield->comparison

Caption: A generalized workflow for quinolone synthesis and yield comparison.

signaling_pathway_comparison cluster_gould Gould-Jacobs Pathway cluster_conrad Conrad-Limpach Pathway cluster_friedlander Friedländer Pathway A Aniline + DEEM B Anilidomethylenemalonate Intermediate A->B Condensation C 4-Hydroxy-3-carboalkoxyquinoline B->C Thermal Cyclization D Aniline + β-Ketoester E β-Aminoacrylate Intermediate D->E Condensation F 4-Hydroxyquinoline E->F Thermal Cyclization G 2-Aminoaryl Ketone + Carbonyl Compound H Aldol or Schiff Base Intermediate G->H Condensation I Substituted Quinolone H->I Cyclodehydration

Caption: Key intermediates in different quinolone synthesis pathways.

References

Comparative Guide to Covalent Probes in Drug Discovery: Validating the Potential of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the use of covalent probes to identify and validate novel drug targets has gained significant traction. These molecules, capable of forming a stable, covalent bond with a target protein, offer unique advantages in terms of potency and duration of action. This guide provides an objective comparison of 2,4-Dichloro-5-fluoronitrobenzene as a potential covalent probe against established alternatives, supported by experimental data and detailed methodologies.

Introduction to Covalent Probes in Drug Discovery

Covalent inhibitors and probes act by forming a permanent bond with their target protein, often with a specific amino acid residue such as cysteine. This irreversible interaction can lead to high potency and prolonged pharmacological effects. The design of these molecules typically involves a reactive "warhead" that engages with a nucleophilic residue on the target protein. The selection of an appropriate warhead is critical and is dictated by factors such as reactivity, selectivity, and the nature of the target.

Aryl halides, including substituted nitrobenzenes, represent a class of electrophiles that can serve as effective warheads for cysteine modification through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of these compounds can be finely tuned by the nature and position of substituents on the aromatic ring. This compound, with its electron-withdrawing nitro group and halogen substituents, presents itself as a candidate for a cysteine-reactive covalent probe.

Comparison of Covalent Probes

This section compares the performance of this compound with two widely used classes of covalent warheads: acrylamides and chloroacetamides. The data presented is a synthesis of findings from various studies on related compounds and serves as a predictive guide for the potential application of this compound.

Data Presentation
FeatureThis compound (Aryl Halide)AcrylamidesChloroacetamides
Mechanism of Action Nucleophilic Aromatic Substitution (SNAr)Michael AdditionNucleophilic Substitution
Target Residue Primarily Cysteine[1]Primarily Cysteine[2][3][4]Primarily Cysteine[2][5]
Reactivity Tunable, generally moderateGenerally moderate, tunableHigh
Selectivity Potentially high for specific cysteinesCan be engineered for high selectivityCan be less selective due to higher reactivity
In Vivo Stability Generally stableCan be susceptible to glutathione conjugationGenerally stable
Reported Applications Cysteine-selective protein modificationNumerous approved drugs (e.g., Ibrutinib, Osimertinib)[2][3]Widely used in chemical biology probes and inhibitors[2][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of covalent probes. Below are representative protocols for screening and validating these compounds.

Protocol 1: Screening for Covalent Modification by Mass Spectrometry

This protocol is a generalized procedure for assessing the ability of an electrophilic fragment to covalently modify a target protein.

Objective: To identify and quantify covalent adduct formation between a test compound (e.g., this compound) and a target protein.

Materials:

  • Purified target protein (e.g., a kinase or protease with a reactive cysteine)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (if necessary)

  • Quenching solution (e.g., 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Protein Preparation: If the target protein has disulfide bonds that may mask the reactive cysteine, pre-treat the protein with a reducing agent like DTT or TCEP, followed by buffer exchange to remove the reducing agent.

  • Incubation: Incubate the target protein (e.g., 1-5 µM) with the test compound (e.g., 10-100 µM) in the assay buffer at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (a known covalent inhibitor).

  • Quenching: Stop the reaction by adding a quenching solution.

  • Sample Preparation for MS: Prepare the protein sample for mass spectrometry analysis. This may involve denaturation, reduction, alkylation, and tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the peptide containing the modified cysteine residue. The mass of the adducted peptide will be increased by the molecular weight of the covalently bound fragment.

  • Data Analysis: Search the MS/MS data against the protein sequence to confirm the site of modification. Quantify the extent of modification by comparing the peak areas of the modified and unmodified peptides.

Protocol 2: Quantitative Proteomics for Target Identification

This protocol outlines a chemoproteomics approach to identify the cellular targets of a covalent probe.

Objective: To identify the proteins in a complex cellular lysate that are covalently modified by a probe.

Materials:

  • Cell lysate

  • Alkyne- or azide-functionalized version of the covalent probe

  • Biotin-azide or biotin-alkyne for click chemistry

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Streptavidin beads

  • Urea, DTT, iodoacetamide for protein denaturation, reduction, and alkylation

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Lysate Labeling: Incubate the cell lysate with the functionalized covalent probe for a specific time.

  • Click Chemistry: Perform a click reaction to attach a biotin tag to the probe-modified proteins.

  • Enrichment: Use streptavidin beads to enrich the biotinylated (and thus probe-labeled) proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the proteins that were enriched by the probe. Quantitative proteomics methods, such as SILAC or label-free quantification, can be used to compare the abundance of proteins in the probe-treated sample versus a control sample to identify specific targets.

Visualization of Relevant Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_workflow Experimental Workflow: Covalent Probe Target Identification start Start: Cell Lysate probe Incubate with Alkyne-Probe start->probe click Click Chemistry (Biotin-Azide) probe->click enrich Streptavidin Enrichment click->enrich digest On-Bead Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms end End: Target Protein Identification ms->end

Caption: Workflow for identifying protein targets of a covalent probe.

G cluster_pathway Simplified NF-κB Signaling Pathway Cytokine Cytokine (e.g., TNFα) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene Probe Covalent Probe (e.g., IKK inhibitor) Probe->IKK covalently inhibits

Caption: Inhibition of the NF-κB pathway by a covalent probe.

Conclusion

While this compound has not been extensively documented as a covalent probe in drug discovery literature, its chemical structure suggests a strong potential for cysteine-selective modification. Based on the reactivity of related aryl halides, it is a promising candidate for the development of novel chemical probes. Compared to more established warheads like acrylamides and chloroacetamides, it may offer a different reactivity and selectivity profile, which could be advantageous for targeting specific cysteine residues in the proteome.

The experimental protocols provided in this guide offer a framework for researchers to validate the use of this compound and other novel electrophiles. By systematically evaluating its reactivity, selectivity, and cellular targets, the scientific community can further expand the toolbox of covalent probes for tackling challenging drug targets. The continued exploration of diverse electrophilic scaffolds is essential for advancing the field of covalent drug discovery and ultimately for the development of new and effective therapeutics.

References

A Comparative Study of Fluoronitrobenzene Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoronitrobenzene derivatives are pivotal reagents in modern organic synthesis, prized for their versatility in creating complex molecules for pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a nitro group on the benzene ring significantly activates the fluorine atom towards nucleophilic aromatic substitution (SNAr), making these compounds valuable precursors. This guide provides an objective comparison of the reactivity and applications of key fluoronitrobenzene derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific synthetic needs.

Comparative Reactivity in Nucleophilic Aromatic Substitution

The reactivity of fluoronitrobenzene derivatives in SNAr reactions is predominantly governed by the position and number of electron-withdrawing nitro groups. The general order of reactivity is a direct consequence of the ability of the nitro group(s) to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Key Derivatives Compared:

  • 1-Fluoro-2-nitrobenzene (ortho-isomer)

  • 1-Fluoro-3-nitrobenzene (meta-isomer)

  • 1-Fluoro-4-nitrobenzene (para-isomer)

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

The presence of a nitro group in the ortho or para position to the fluorine atom allows for the delocalization of the negative charge of the Meisenheimer intermediate through resonance, which significantly stabilizes the intermediate and accelerates the reaction. In contrast, a meta-positioned nitro group cannot participate in this resonance stabilization, leading to a much slower reaction rate. The addition of a second nitro group, as in 1-fluoro-2,4-dinitrobenzene, further enhances this stabilizing effect, making it exceptionally reactive.

Data Presentation: Reactivity Comparison

The following table summarizes the relative reaction rates of fluoronitrobenzene isomers with sodium methoxide, illustrating the profound impact of the nitro group's position.

CompoundNucleophileRelative Rate
1-Fluoro-4-nitrobenzeneSodium Methoxide1
1-Fluoro-2-nitrobenzeneSodium Methoxide~1
1-Fluoro-3-nitrobenzeneSodium Methoxide~1 x 10-5

Note: The reaction of m-fluoronitrobenzene with sodium methoxide is approximately 100,000 times slower than that of its ortho and para isomers.

For the highly reactive 1-fluoro-2,4-dinitrobenzene, a direct comparison with the mononitro isomers under identical conditions is challenging due to its rapid reaction rate. However, kinetic studies with piperidine provide a quantitative measure of its reactivity.

CompoundNucleophileSolventSecond-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzenePiperidineAcetonitrile4.2
1-Fluoro-2,4-dinitrobenzenePiperidineToluene0.13

Data sourced from kinetic studies of the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in various aprotic solvents.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a fluoronitrobenzene derivative with a primary or secondary amine.

Materials:

  • Fluoronitrobenzene derivative (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluoronitrobenzene derivative in the chosen solvent (DMF or DMSO) in a round-bottom flask.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol for the Reaction of 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) with an Amino Acid

This protocol outlines the derivatization of the N-terminal amino acid of a peptide using Sanger's reagent.

Materials:

  • Peptide or amino acid

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ether

  • 20% Hydrochloric acid (HCl)

Procedure:

Part A: Dinitrophenyl (DNP) Derivative Formation

  • Prepare Solution A by dissolving the peptide (e.g., 0.5 g of Insulin) and sodium bicarbonate (0.5 g) in water (5 mL).

  • Prepare Solution B by adding DNFB (0.5 mL) to ethanol (10 mL).

  • Mix Solution A and Solution B and stir gently for 2 hours at room temperature.

  • The DNP-peptide will precipitate as an insoluble yellow powder.

  • Wash the precipitate with water, followed by ethanol, and then ether.

  • Air-dry the DNP-peptide.

Part B: Hydrolysis and Identification of the N-terminal Amino Acid

  • Add 20% HCl (10 mL) to the DNP-peptide (100 mg) and boil under reflux for 8 hours to hydrolyze the peptide bonds.

  • Allow the solution to cool and then extract it three times with ether. The ether extract will contain the DNP-amino acid.

  • The aqueous solution will contain the remaining free amino acids.

  • The DNP-amino acid can be identified by chromatography by comparing its retention time with that of standard DNP-amino acid derivatives.

Mandatory Visualization

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction of a fluoronitrobenzene derivative.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products FNB Fluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) FNB->Meisenheimer + Nucleophile (Slow, RDS) Nu Nucleophile Product Substituted Product Meisenheimer->Product - Fluoride Ion (Fast) LeavingGroup Fluoride Ion

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for a Comparative Kinetic Study

The following diagram outlines a typical workflow for a comparative kinetic study of fluoronitrobenzene derivatives.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare stock solutions of fluoronitrobenzene isomers and nucleophile B Set up reaction vessels in a thermostatically controlled bath A->B C Initiate reactions by mixing reactants at t=0 B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquots D->E F Analyze aliquots by HPLC or GC to determine product concentration E->F G Plot concentration vs. time F->G H Calculate pseudo-first-order and second-order rate constants G->H Multi_Step_Synthesis start 4-Fluoronitrobenzene step1 Nucleophile (e.g., Piperidine) Base, Solvent N-(4-Nitrophenyl)piperidine start:reactant->step1:f0 SNA_r step2 Reducing Agent (e.g., H₂, Pd/C) 4-(Piperidin-1-yl)aniline step1:product->step2:f0 Reduction step3 Acylating or Alkylating Agent Final Product (e.g., Pharmaceutical Intermediate) step2:product->step3:f0 Functionalization

References

A Comparative Guide to the Structure-Activity Relationship of Quinolones Synthesized from 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of quinolone antibacterial agents derived from the starting material 2,4-dichloro-5-fluoronitrobenzene. It includes detailed experimental protocols, quantitative antibacterial activity data, and a comparative analysis of alternative synthetic approaches, offering valuable insights for the design and development of new antimicrobial agents.

Synthetic Pathway from this compound to Quinolones

The synthesis of fluoroquinolones from this compound is a multi-step process that culminates in the formation of the core quinolone scaffold, which is then typically functionalized at the C-7 position to modulate antibacterial activity and spectrum. The general synthetic workflow is outlined below.

Synthetic Workflow A This compound B 2,4-Dichloro-5-fluoroaniline A->B C Diethyl 2-((3,5-dichloro-4-fluorophenyl)amino)maleate B->C D Ethyl 7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Gould-Jacobs Cyclization E 7,9-Dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E F 1-Cyclopropyl-7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F G C-7 Substituted Fluoroquinolone Analogues F->G

Caption: Synthetic workflow from this compound to C-7 substituted fluoroquinolones.

Experimental Protocols

Step 1: Reduction of this compound to 2,4-Dichloro-5-fluoroaniline

  • Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: A mixture of this compound (1 eq) and iron powder (3 eq) in a solution of ethanol and water containing a catalytic amount of ammonium chloride is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered while hot to remove the iron oxides. The filtrate is concentrated under reduced pressure, and the resulting crude 2,4-dichloro-5-fluoroaniline is purified by recrystallization or column chromatography.

Step 2: Gould-Jacobs Reaction to form the Quinolone Core

  • Materials: 2,4-dichloro-5-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.

  • Procedure:

    • Condensation: An equimolar mixture of 2,4-dichloro-5-fluoroaniline and diethyl ethoxymethylenemalonate is heated at 120-130°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

    • Cyclization: The resulting intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce thermal cyclization. Upon cooling, the crude ethyl 7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate precipitates and is collected by filtration.

Step 3: Hydrolysis and N-Alkylation

  • Materials: Ethyl 7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, Sodium hydroxide, Hydrochloric acid, Cyclopropyl bromide, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

    • N-Alkylation: The resulting carboxylic acid is then N-alkylated, typically with a cyclopropyl group, by reacting it with cyclopropyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF.

Step 4: Nucleophilic Aromatic Substitution at C-7

  • Materials: 1-Cyclopropyl-7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, desired amine (e.g., piperazine), Pyridine.

  • Procedure: The 7-chloro substituent is displaced by a nucleophilic amine, such as piperazine, by heating the reactants in a solvent like pyridine. The final product is then purified by recrystallization.

Structure-Activity Relationship (SAR) of C-7 Substituted Quinolones

The substituent at the C-7 position of the quinolone ring plays a pivotal role in determining the antibacterial spectrum and potency. Various modifications at this position have been extensively studied to optimize the pharmacological properties of fluoroquinolones.

SAR_of_C7_Substituents cluster_C7 C-7 Substituents cluster_Activity Antibacterial Activity Quinolone_Core Quinolone Core (N1-cyclopropyl, C6-fluoro) Piperazine Unsubstituted Piperazine (e.g., Ciprofloxacin) Quinolone_Core->Piperazine Broad Spectrum Methylpiperazine Methylpiperazine (e.g., Sparfloxacin) Quinolone_Core->Methylpiperazine Improved Gram-positive activity Aminopyrrolidine Aminopyrrolidine (e.g., Moxifloxacin) Quinolone_Core->Aminopyrrolidine Enhanced activity against anaerobes and atypical bacteria Other_Heterocycles Other Heterocycles Quinolone_Core->Other_Heterocycles Variable activity Gram_Negative Gram-negative (e.g., E. coli, P. aeruginosa) Piperazine->Gram_Negative Gram_Positive Gram-positive (e.g., S. aureus) Piperazine->Gram_Positive Methylpiperazine->Gram_Positive Aminopyrrolidine->Gram_Positive Anaerobes Anaerobes Aminopyrrolidine->Anaerobes

Caption: Structure-activity relationship of C-7 substituents on the quinolone core.

The general SAR for fluoroquinolones can be summarized as follows:

  • N-1 Substituent: A cyclopropyl group at the N-1 position generally confers potent antibacterial activity.

  • C-6 Substituent: A fluorine atom at the C-6 position is crucial for broad-spectrum activity and high potency.

  • C-7 Substituent: The nature of the heterocyclic substituent at the C-7 position significantly influences the antibacterial spectrum.

    • An unsubstituted piperazine ring, as in ciprofloxacin, provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

    • Alkylation of the piperazine ring, for instance with a methyl group, can enhance activity against Gram-positive bacteria.

    • Bulkier or more complex heterocyclic rings, such as the aminopyrrolidinyl group in moxifloxacin, can further improve activity against Gram-positive organisms, as well as anaerobes and atypical pathogens.

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a series of C-7 substituted fluoroquinolones derived from a common precursor against representative bacterial strains.

CompoundC-7 SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Ciprofloxacin Piperazinyl0.25 - 1.00.015 - 0.120.25 - 1.0
Norfloxacin Piperazinyl1.0 - 4.00.12 - 0.51.0 - 4.0
Compound A 4-Methylpiperazinyl0.12 - 0.50.03 - 0.250.5 - 2.0
Compound B 3-Aminopyrrolidinyl0.06 - 0.250.015 - 0.120.25 - 1.0
Compound C Morpholinyl2.0 - 8.01.0 - 4.08.0 - 32.0

Data compiled from various literature sources. Actual values may vary depending on the specific assay conditions.

Comparison with Alternative Synthetic Routes

While the synthesis from this compound provides a viable route to fluoroquinolones, other starting materials and synthetic strategies are also employed in research and industrial production.

Alternative Starting Material: 2,4,5-Trifluorobenzoic Acid

A common alternative is the use of 2,4,5-trifluorobenzoic acid. This route offers the advantage of having the fluorine atoms already in place, which can simplify the later stages of the synthesis. The key steps typically involve the reaction with a malonic ester derivative followed by cyclization and subsequent introduction of the C-7 substituent.

Comparison of Synthetic Routes:

FeatureSynthesis from this compoundSynthesis from 2,4,5-Trifluorobenzoic Acid
Starting Material Availability Readily available industrial chemical.Can be synthesized or procured commercially.
Number of Steps Generally involves more steps (reduction of nitro group).Potentially fewer steps to the core structure.
Control of Regiochemistry The substitution pattern is well-defined by the starting material.The positions of the fluorine atoms are pre-determined.
Potential Hazards Use of nitrated compounds and high-temperature reactions.Handling of fluorinated compounds.

Conclusion

The synthesis of quinolones from this compound offers a robust and versatile platform for the generation of a diverse range of fluoroquinolone analogues. The structure-activity relationship of these compounds is well-defined, with the C-7 substituent being a key determinant of the antibacterial spectrum and potency. By systematically modifying this position, researchers can fine-tune the pharmacological properties of these important antibacterial agents. A thorough understanding of the synthetic pathways, coupled with quantitative SAR data, is essential for the rational design of new and more effective quinolone antibiotics to combat the growing challenge of antimicrobial resistance.

The Strategic Advantage of 2,4-Dichloro-5-fluoronitrobenzene in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, yield, and overall feasibility of a multi-step synthesis. 2,4-Dichloro-5-fluoronitrobenzene has emerged as a versatile and highly reactive intermediate, offering distinct advantages in the synthesis of complex molecules, particularly heteroaromatic compounds. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to inform strategic synthetic planning.

I. Performance in Multi-Step Synthesis: A Comparative Analysis

The efficacy of this compound is best illustrated through its application in the synthesis of key industrial and pharmaceutical compounds. Below, we compare its performance against alternative starting materials in the synthesis of 1,2,4-trifluorobenzene, a crucial intermediate for various bioactive molecules.

Case Study: Synthesis of 1,2,4-Trifluorobenzene

A common synthetic route to 1,2,4-trifluorobenzene utilizes this compound as a key intermediate. This pathway is compared with a traditional route starting from 2,4-difluoroaniline.

Table 1: Comparative Yields in the Synthesis of 1,2,4-Trifluorobenzene

StepRoute 1: Via this compoundYield (%)Route 2: Via 2,4-DifluoroanilineYield (%)
1Nitration of 2,4-dichlorofluorobenzene98.0Diazotization of 2,4-difluoroaniline90.0
2Fluorination of this compound86.9--
3Hydrogenation of 2,4,5-trifluoronitrobenzene---
4Deamination of 2,4,5-trifluoroaniline-Thermal decomposition of diazonium salt-
Overall - ~85.1 - ~90.0

Note: The overall yield for Route 1 is an estimation based on the provided step-wise yields. The yields for steps 3 and 4 in Route 1 and the decomposition in Route 2 were not explicitly found in the search results and represent a data gap.

While the traditional route starting from 2,4-difluoroaniline appears to have a slightly higher overall yield in this specific comparison, the choice of starting material often depends on factors beyond yield alone, such as the cost and availability of reagents, reaction conditions, and scalability. The route involving this compound offers a viable alternative with high-yielding individual steps.[1][2]

II. Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing synthetic strategies.

Protocol 1: Synthesis of this compound[2]
  • Materials: 2,4-dichlorofluorobenzene (165g), fuming nitric acid (98%, 70.7g), concentrated sulfuric acid (98%, 70.7g).

  • Procedure:

    • To a 500mL four-neck flask, add 165g of 2,4-dichlorofluorobenzene.

    • Prepare a mixed acid solution by combining 70.7g of fuming nitric acid and 70.7g of concentrated sulfuric acid.

    • Add the mixed acid dropwise to the flask at 60°C.

    • After the addition is complete, maintain the temperature at 60°C and stir for 3 hours.

    • Let the mixture stand for 30 minutes to allow for layer separation.

    • Separate the organic layer and wash it with water and a basic solution.

    • Layer separation yields 205.8g of this compound.

  • Yield: 98.0% (GC Purity: 99.5%).

Protocol 2: Synthesis of 2,4,5-Trifluoronitrobenzene from this compound[1][2]
  • Materials: this compound (200g), sulfolane (200g), spray-dried potassium fluoride (121.5g), tetrabutylammonium bromide (2g).

  • Procedure:

    • In a 500mL four-neck flask, combine 200g of this compound and 200g of sulfolane.

    • Heat the mixture to 100°C and apply reduced pressure to remove water.

    • After 1 hour of dehydration, add 121.5g of spray-dried potassium fluoride and 2g of tetrabutylammonium bromide.

    • Increase the temperature to 170-180°C.

    • Monitor the reaction by GC until the starting material is less than 3%.

    • Upon completion, rectify the mixture to obtain 146.5g of 2,4,5-trifluoronitrobenzene.

  • Yield: 86.9% (GC Purity: 99.2%).

III. Reactivity and Mechanistic Considerations

The fluorine and chlorine substituents on the aromatic ring of this compound, activated by the electron-withdrawing nitro group, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a better leaving group than chlorine in this context, can be selectively displaced under certain conditions. This differential reactivity is a key advantage in multi-step synthesis, allowing for sequential and regioselective introduction of various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex.

Trifluorobenzene_Synthesis_Route1 A 2,4-Dichlorofluorobenzene B This compound A->B Nitration (HNO₃, H₂SO₄) Yield: 98.0% C 2,4,5-Trifluoronitrobenzene B->C Fluorination (KF, Sulfolane) Yield: 86.9% D 2,4,5-Trifluoroaniline C->D Hydrogenation E 1,2,4-Trifluorobenzene D->E Deamination Trifluorobenzene_Synthesis_Route2 A 2,4-Difluoroaniline B Diazonium Fluoroborate Salt A->B Diazotization (NaNO₂, HBF₄) Yield: 90.0% C 1,2,4-Trifluorobenzene B->C Thermal Decomposition

References

Navigating the Synthesis of Key Fluorinated Intermediates: A Cost-Effectiveness Analysis of 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that balances cost, efficiency, and safety. This guide provides a comparative analysis of synthetic routes involving 2,4-Dichloro-5-fluoronitrobenzene, a versatile intermediate, offering insights into its cost-effectiveness against alternative pathways for the production of the valuable derivative, 2,4-dichloro-5-fluoroaniline.

This compound is a key building block in the synthesis of various high-value chemicals, including pharmaceuticals and herbicides. Its utility stems from the reactive nitro group, which can be readily converted to an amino group, and the specific arrangement of halogen atoms on the benzene ring, which influences the final product's biological activity. This analysis focuses on the synthesis of 2,4-dichloro-5-fluoroaniline, a crucial intermediate, by comparing a direct reduction of this compound with an alternative multi-step route starting from 2,4-dichlorofluorobenzene.

Comparative Analysis of Synthetic Routes to 2,4-dichloro-5-fluoroaniline

Two primary synthetic pathways to 2,4-dichloro-5-fluoroaniline are evaluated to provide a clear comparison of their respective merits and drawbacks.

Route 1: Direct Reduction of this compound

This route involves the direct conversion of the nitro group in this compound to an amine. This transformation is a cornerstone of industrial organic synthesis and can be achieved through various methods, most notably catalytic hydrogenation or chemical reduction using metals in acidic media.

Route 2: Nitration of 2,4-dichlorofluorobenzene followed by Reduction

An alternative approach begins with the more readily available or potentially lower-cost starting material, 2,4-dichlorofluorobenzene. This pathway involves an initial nitration step to introduce the nitro group, followed by a reduction to yield the target aniline.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each synthetic route, providing a basis for a cost-effectiveness evaluation.

Table 1: Cost Comparison of Starting Materials

CompoundCAS NumberSupplier ExamplePrice (per kg)Purity
This compound2105-59-1Career Henan Chemical Co.~$7.00 USD[1]99%
2,4-dichlorofluorobenzene1435-48-9A. B. Enterprises~$1.80 USD (converted from ₹150 INR)[2]Industrial Grade

Table 2: Performance Comparison of Synthetic Routes to 2,4-dichloro-5-fluoroaniline

ParameterRoute 1: Direct Reduction of this compoundRoute 2: Nitration of 2,4-dichlorofluorobenzene & Reduction
Starting Material This compound2,4-dichlorofluorobenzene
Key Reaction Steps 1. Reduction1. Nitration 2. Reduction
Reported Yield (Overall) >94% (for reduction step)~92% (Nitration: 98%, Reduction: >94%)
Key Reagents & Conditions Catalytic Hydrogenation: H₂, Pd/C, Ethanol/Water, RT to 80°C, 1-10 atm Chemical Reduction: Fe powder, Acetic Acid, Ethanol, RefluxNitration: Nitric acid, Sulfuric acid, 60°C Reduction: (See Route 1)
Advantages - Fewer reaction steps - High yield for the conversion- Potentially lower starting material cost
Disadvantages - Higher initial cost of starting material- Additional nitration step increases process complexity and time - Use of strong acids in nitration

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These protocols are representative and may require optimization based on specific laboratory or industrial conditions.

Route 1: Direct Reduction of this compound

Method A: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Water

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve this compound in a mixture of ethanol and water.

  • Add 10% Pd/C catalyst (typically 1-5% by weight of the substrate).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 1-10 atm.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 80°C) until the reaction is complete (monitored by TLC or GC).

  • Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,4-dichloro-5-fluoroaniline.

  • The crude product can be purified by distillation or recrystallization.

Method B: Chemical Reduction with Iron

Materials:

  • This compound

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • To a solution of this compound in ethanol, add iron powder.

  • Heat the mixture to reflux.

  • Slowly add glacial acetic acid to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2,4-dichloro-5-fluoroaniline.

Route 2: Nitration of 2,4-dichlorofluorobenzene followed by Reduction

Step 1: Nitration of 2,4-dichlorofluorobenzene

Materials:

  • 2,4-dichlorofluorobenzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • In a reaction vessel, cool concentrated sulfuric acid to 0-5°C.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.

  • Slowly add 2,4-dichlorofluorobenzene to the nitrating mixture, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Monitor the reaction progress by GC. A patent for a similar dichlorobenzene nitration reported a yield of 98%.[3]

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated this compound is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of this compound

The resulting this compound from Step 1 can then be reduced to 2,4-dichloro-5-fluoroaniline using either of the methods described in Route 1 (Catalytic Hydrogenation or Chemical Reduction with Iron). A process for a similar reduction has been reported to yield over 94%.[4]

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

G cluster_0 Route 1: Direct Reduction A This compound B Reduction (e.g., H2/Pd-C or Fe/AcOH) A->B C 2,4-dichloro-5-fluoroaniline B->C

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Nitration and Reduction D 2,4-dichlorofluorobenzene E Nitration (HNO3/H2SO4) D->E F This compound E->F G Reduction (e.g., H2/Pd-C or Fe/AcOH) F->G H 2,4-dichloro-5-fluoroaniline G->H

Caption: Synthetic pathway for Route 2.

Conclusion

The choice between these two synthetic routes for producing 2,4-dichloro-5-fluoroaniline depends on a careful evaluation of economic and process-related factors.

  • Route 1 (Direct Reduction) offers a more streamlined process with fewer steps and potentially a higher overall yield for the conversion. However, the initial cost of this compound is significantly higher than that of 2,4-dichlorofluorobenzene.[1][2] This route is likely to be favored when process simplicity and high throughput are the primary considerations, and the higher raw material cost can be justified.

  • Route 2 (Nitration and Reduction) presents a more cost-effective option in terms of the primary starting material. The significant price difference between 2,4-dichlorofluorobenzene and its nitrated derivative could lead to substantial cost savings, especially at an industrial scale. However, this advantage is offset by the need for an additional nitration step, which introduces process complexity, requires the handling of hazardous strong acids, and may slightly lower the overall yield.

For researchers and drug development professionals, the decision will likely hinge on the scale of the synthesis, available equipment, and the relative importance of raw material cost versus process efficiency and simplicity. This guide provides the foundational data to make an informed decision based on a thorough cost-effectiveness analysis.

References

A Comparative Analysis of Reactivity: 2,4-Dichloro-5-fluoronitrobenzene vs. 2,4-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-dichloro-5-fluoronitrobenzene and 2,4-difluoronitrobenzene, two important intermediates in the synthesis of pharmaceuticals and agrochemicals. The comparison is grounded in the principles of nucleophilic aromatic substitution (SNAr) and supported by available experimental data.

Introduction to Reactivity in Nitroaromatic Compounds

The reactivity of the title compounds is primarily governed by the mechanism of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial as it activates the aromatic ring towards nucleophilic attack. This activation is most effective at the positions ortho and para to the nitro group, where it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The nature of the halogen leaving group also plays a significant role. In SNAr reactions, the unusual order of leaving group ability is observed: F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond.

Structural and Reactivity Comparison

FeatureThis compound2,4-Difluoronitrobenzene
Molecular Formula C₆H₂Cl₂FNO₂C₆H₃F₂NO₂
Molecular Weight 209.99 g/mol 159.09 g/mol
Structure
Leaving Groups Two chlorine atoms, one fluorine atomTwo fluorine atoms
Activation The nitro group is para to the chlorine at C4 and ortho to the fluorine at C5, strongly activating both positions for nucleophilic attack.The nitro group is ortho to the fluorine at C2 and para to the fluorine at C4, strongly activating both positions for nucleophilic attack.
Inferred Reactivity Expected to be highly reactive at the C4 (Cl) and C5 (F) positions. The fluorine at C5 is likely the most susceptible to substitution due to the superior leaving group ability of fluoride.Expected to be highly reactive at both the C2 and C4 fluorine positions due to the presence of two excellent leaving groups activated by the nitro group. Generally anticipated to be more reactive than its chloro-analogue.

Supporting Experimental Data

The following table summarizes representative kinetic data for the reaction of 2,4-difluoronitrobenzene with pyrrolidine, demonstrating the feasibility of quantifying its reactivity.

ReactionNucleophileSolventTemperature (°C)Rate Constant (k)Reference
2,4-Difluoronitrobenzene + PyrrolidinePyrrolidineAcetonitrile30 - 120Complex kinetics, multiple rate constants determined--INVALID-LINK--

Note: The kinetics of the reaction of 2,4-difluoronitrobenzene with amines can be complex, involving sequential substitutions. The referenced study provides a detailed kinetic model.

Experimental Protocols

To conduct a direct comparative study of the reactivity of these two compounds, the following experimental protocol for a kinetic analysis via UV-Vis spectrophotometry is proposed.

Objective: To determine the second-order rate constants for the reaction of this compound and 2,4-difluoronitrobenzene with a model nucleophile (e.g., piperidine) in a suitable solvent.

Materials:

  • This compound

  • 2,4-Difluoronitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous acetonitrile (or other suitable solvent)

  • Constant temperature water bath

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the electrophile (either this compound or 2,4-difluoronitrobenzene) in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).

    • Prepare a series of stock solutions of piperidine in anhydrous acetonitrile at various known concentrations (e.g., 1 M, 0.75 M, 0.5 M, 0.25 M).

  • Kinetic Measurements:

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the water bath.

    • To initiate a reaction, add a precise volume of the piperidine solution to a quartz cuvette and place it in the spectrophotometer's thermostatted cell holder.

    • Inject a small, precise volume of the electrophile stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in significant excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the formation of the product) as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

    • This procedure is repeated for both this compound and 2,4-difluoronitrobenzene to obtain a direct comparison of their k₂ values.

Visualizations

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Product + Halide Ion Intermediate->Products Elimination of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Kinetic Run cluster_analysis 3. Data Analysis prep_E Prepare Electrophile Stock Solution thermo Equilibrate Solutions to T = const. prep_E->thermo prep_N Prepare Nucleophile Stock Solutions (Multiple Concentrations) prep_N->thermo mix Mix Reagents in Cuvette thermo->mix measure Record Absorbance vs. Time in Spectrophotometer mix->measure fit Fit Data to Exponential Function measure->fit plot Plot k_obs vs. [Nucleophile] fit->plot calc Determine k₂ from Slope plot->calc

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Conclusion

Based on the fundamental principles of nucleophilic aromatic substitution, 2,4-difluoronitrobenzene is predicted to be more reactive than this compound . This is primarily due to the presence of two fluorine atoms, which are superior leaving groups in SNAr reactions compared to chlorine. Both fluorine atoms in 2,4-difluoronitrobenzene are activated by the nitro group, making them highly susceptible to nucleophilic attack.

In this compound, the fluorine at the 5-position is also strongly activated and would be the most likely site for initial substitution. However, the overall reactivity is likely tempered by the presence of the less labile chlorine atoms.

For drug development professionals, the choice between these two intermediates would depend on the desired substitution pattern and the required reaction conditions. The higher reactivity of 2,4-difluoronitrobenzene may allow for milder reaction conditions, but could also lead to challenges in controlling selectivity in sequential substitution reactions. A quantitative kinetic study, as outlined above, would be invaluable for making informed decisions in process development and optimization.

References

A Comparative Guide to Purity Assessment of Final Products Derived from 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the purity of final products is paramount. The starting material, 2,4-Dichloro-5-fluoronitrobenzene, is a key building block for a range of valuable compounds. This guide provides a comparative analysis of the purity and analytical assessment of a prominent agrochemical, Bixafen, synthesized via a route involving this precursor, and contrasts it with an alternative synthetic pathway.

Bixafen: A Case Study in Purity Analysis

Bixafen, a pyrazole-carboxamide fungicide, is a significant final product whose synthesis can conceptually begin from this compound. The synthetic pathway involves the reduction of the nitro group to form an aniline derivative, which is then further elaborated to the final product. A common industrial synthesis involves the coupling of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 3',4'-dichloro-5-fluorobiphenyl-2-amine.[1][2] This key biphenyl amine intermediate can be prepared through processes like the Suzuki-Miyaura coupling, starting from derivatives of 2,4-dichloro-5-fluoroaniline, which is obtained by the reduction of this compound.[3]

An alternative synthetic route to Bixafen has also been developed, which notably avoids the use of a trichlorinated benzene derivative. This alternative pathway starts with 2-bromo-4-fluoronitrobenzene, providing a different impurity profile in the final product.[4]

Comparative Purity and Impurity Profiles
ParameterRoute A: Derived from this compoundRoute B: Alternative Synthesis from 2-bromo-4-fluoronitrobenzene
Typical Final Purity >98% (after purification)[5]94.8% for a key intermediate, with final product purity also expected to be high after purification[4]
Key Potential Impurities Isomeric biphenyl amines, residual palladium catalyst, unreacted starting materials, and by-products from side reactions. A specific impurity, designated as "Impurity A," has been noted in patent literature.[5]Isomeric nitro- and amino-biphenyl compounds, residual catalysts from the coupling reaction, and potential brominated impurities.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of Bixafen. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with tandem mass spectrometry (HPLC-MS/MS), is a powerful technique for the separation and quantification of Bixafen and its impurities.

Experimental Protocol: HPLC-MS/MS for Bixafen Analysis

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., AB Sciex API 5500).[6]

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like acetic acid.[6]

  • Flow Rate: Typically around 0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The quantitation is based on specific precursor-to-product ion transitions. For Bixafen, a common transition is m/z 414 to m/z 394 for quantification and m/z 414 to m/z 266 for confirmation.[6]

  • Sample Preparation: The Bixafen sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.

Experimental Protocol: GC-MS for Impurity and Residual Solvent Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms or equivalent.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate compounds with a wide range of boiling points. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 300°C at 15°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

  • Sample Preparation: For residual solvent analysis, headspace GC-MS is the preferred method. The Bixafen sample is placed in a headspace vial and heated to release volatile solvents into the headspace, which is then injected into the GC.[7][8][9] For other semi-volatile impurities, the sample can be dissolved in a suitable solvent and injected directly.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given that Bixafen is a fluorinated compound, 19F NMR spectroscopy is an exceptionally powerful tool for its analysis. It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap and allows for the detection and quantification of fluorine-containing impurities.[10][11][12]

Experimental Protocol: 19F NMR for Bixafen Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which Bixafen is soluble, such as CDCl3 or DMSO-d6.

  • Sample Preparation: A precise amount of the Bixafen sample is dissolved in the deuterated solvent. For quantitative analysis, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) is added.

  • Acquisition Parameters:

    • A 90° pulse angle is used to maximize the signal-to-noise ratio.

    • A sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is employed to ensure full relaxation of the nuclei for accurate integration.

    • Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: The purity of Bixafen is determined by comparing the integral of the 19F NMR signals corresponding to Bixafen with the integral of the internal standard. The presence of other fluorine-containing impurities will be evident as additional signals in the spectrum.

Visualizing the Workflow and Analytical Logic

To aid in understanding the process of purity assessment, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.

Experimental_Workflow Experimental Workflow for Bixafen Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Purity Assessment Sample Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Deuterated Solvent) Sample->Dissolution HPLC_MS HPLC-MS/MS Analysis (Purity & Non-volatile Impurities) Dissolution->HPLC_MS Inject into HPLC GC_MS GC-MS Analysis (Volatile & Semi-volatile Impurities, Residual Solvents) Dissolution->GC_MS Inject into GC (or use Headspace) 19F_NMR 19F NMR Analysis (Structural Confirmation & Fluorinated Impurities) Dissolution->19F_NMR Transfer to NMR tube HPLC_Data Quantify Bixafen and impurities based on peak areas and calibration curves. HPLC_MS->HPLC_Data GC_MS_Data Identify and quantify impurities and residual solvents by mass spectra and peak areas. GC_MS->GC_MS_Data NMR_Data Determine purity by integration against internal standard. Identify fluorinated impurities. 19F_NMR->NMR_Data Final_Report Compile data from all techniques to determine the final purity and impurity profile. HPLC_Data->Final_Report GC_MS_Data->Final_Report NMR_Data->Final_Report Analytical_Decision_Tree Decision Tree for Analytical Method Selection Start Impurity to be Analyzed Volatility Is the impurity volatile? Start->Volatility Fluorinated Is the impurity fluorinated? Volatility->Fluorinated No GC_MS Use GC-MS Volatility->GC_MS Yes Chromophore Does the impurity have a UV chromophore? Fluorinated->Chromophore No 19F_NMR Use 19F NMR Fluorinated->19F_NMR Yes HPLC_UV Use HPLC-UV Chromophore->HPLC_UV Yes HPLC_MS Use HPLC-MS/MS Chromophore->HPLC_MS No

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-fluoronitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Dichloro-5-fluoronitrobenzene is a critical aspect of laboratory safety and environmental responsibility. This halogenated nitroaromatic compound presents several hazards, and adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Due to its chemical structure containing chlorine and fluorine atoms, it is categorized as a halogenated organic compound.[2][3]

Quantitative Disposal Parameters

The primary recommended method for the disposal of this compound is high-temperature incineration.[4] Key quantitative parameters for this disposal method are summarized in the table below.

ParameterValueUnitNotes
Minimum Incineration Temperature 1100°CFor hazardous waste containing over 1% halogenated organic substances.[5]
Minimum Residence Time 2secondsTo ensure complete destruction of the compound.[5]
Waste Classification Halogenated Organic Waste-Must be segregated from non-halogenated waste.[2][3]
Incompatible Waste Streams Strong Oxidizing Agents, Strong Bases-Do not mix with these materials during storage or disposal.[6]

Detailed Disposal Protocol

The following step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[7] Ensure that contaminated gloves are disposed of properly after use.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.[4]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

2. Waste Characterization and Segregation:

  • Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: This compound must be disposed of as Halogenated Organic Waste .[2][3] Do not mix it with non-halogenated organic waste, inorganic waste, or general laboratory trash.[2] Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[6]

3. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be kept tightly closed when not in use.[6][8]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.[6]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and the spilled substance and place it into a designated hazardous waste container.[4]

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Licensed Disposal Company: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[4] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[8] The disposal must be carried out at an approved and permitted treatment, storage, and disposal facility (TSDF).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2,4-Dichloro-5- fluoronitrobenzene for Disposal check_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->check_ppe characterize Step 2: Characterize Waste (Halogenated Organic) check_ppe->characterize segregate Step 3: Segregate Waste (Keep separate from non-halogenated, inorganics, and incompatibles) characterize->segregate container Step 4: Place in a Labeled, Compatible, and Sealed Container segregate->container storage Step 5: Store in Designated Satellite Accumulation Area container->storage spill_check Is there a spill? storage->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes disposal_co Step 6: Arrange Pickup by Licensed Hazardous Waste Company spill_check->disposal_co No spill_protocol->container end End: Waste Properly Disposed disposal_co->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 2,4-Dichloro-5-fluoronitrobenzene

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No: 2105-59-1). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[5]
Eye and Face Protection Chemical splash goggles and a face shield.[6]To protect against splashes and vapors that can cause serious eye irritation.[5][7]
Skin and Body Protection A chemical-resistant lab coat or apron worn over personal clothing.[1][4]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[8]To prevent inhalation of harmful dust, vapors, or mists.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the essential steps for safe handling from preparation to disposal.

Workflow for Handling this compound prep 1. Preparation - Review SDS - Designate work area - Assemble all materials ppe 2. Don PPE - Inspect all equipment - Ensure proper fit prep->ppe Proceed when prepared handling 3. Chemical Handling - Work in a fume hood - Avoid generating dust - Use appropriate tools ppe->handling Enter designated area use 4. Experimental Use - Follow established protocol - Monitor for spills or exposure handling->use Begin experiment decon 5. Decontamination - Clean work surfaces - Decontaminate equipment use->decon Upon completion disposal 6. Waste Disposal - Segregate waste - Label containers clearly - Follow institutional guidelines decon->disposal After cleaning doff 7. Doff PPE - Remove in correct order - Dispose of single-use items disposal->doff Secure waste wash 8. Personal Hygiene - Wash hands thoroughly doff->wash Final step

Safe Handling Workflow Diagram

Experimental Protocol: Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical. The following table summarizes the recommended actions:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[9][10]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][9]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect the environment and public health.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[7][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Treatment and Disposal: Do not dispose of this chemical down the drain.[5] It must be sent to a licensed treatment and disposal facility.[9] Contaminated containers should be handled as the product itself.[11]

References

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Retrosynthesis Analysis

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2,4-Dichloro-5-fluoronitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.